molecular formula C6H9NO4S B1303727 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid CAS No. 201990-24-1

2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

Cat. No.: B1303727
CAS No.: 201990-24-1
M. Wt: 191.21 g/mol
InChI Key: SKCKHIKDKBWSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid is a useful research compound. Its molecular formula is C6H9NO4S and its molecular weight is 191.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4S/c8-6(9)3-7-5-1-2-12(10,11)4-5/h1-2,5,7H,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCKHIKDKBWSEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378197
Record name SBB027451
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201990-24-1
Record name SBB027451
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis Pathway for 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for the novel compound 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid. Due to the limited availability of direct synthesis information for this specific molecule, this document provides a detailed, plausible route based on established chemical transformations of related compounds. The proposed synthesis commences with the commercially available butadiene sulfone (3-sulfolene) and proceeds through key intermediates, including 3-amino-2,3-dihydrothiophene-1,1-dioxide. This guide offers detailed experimental protocols, data presentation in tabular format for clarity, and visual representations of the synthetic and experimental workflows.

Proposed Synthetic Pathway

The synthesis of this compound is envisioned as a three-step process:

  • Bromination of Butadiene Sulfone: Butadiene sulfone (3-sulfolene) is first brominated to yield 3-bromo-2,3-dihydrothiophene-1,1-dioxide. This introduces a leaving group at the 3-position, which is crucial for the subsequent amination step.

  • Amination of 3-Bromo-2,3-dihydrothiophene-1,1-dioxide: The bromo-derivative is then subjected to nucleophilic substitution with ammonia to produce the key intermediate, 3-amino-2,3-dihydrothiophene-1,1-dioxide (3-aminosulfolene).

  • N-Alkylation and Hydrolysis: Finally, 3-aminosulfolene undergoes N-alkylation with ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the target compound, this compound.

The overall synthetic scheme is depicted below:

Synthesis_Pathway ButadieneSulfone Butadiene Sulfone BromoSulfolene 3-Bromo-2,3-dihydrothiophene-1,1-dioxide ButadieneSulfone->BromoSulfolene Br2, H2O AminoSulfolene 3-Amino-2,3-dihydrothiophene-1,1-dioxide BromoSulfolene->AminoSulfolene NH3 EsterProduct Ethyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)acetate AminoSulfolene->EsterProduct BrCH2COOEt, Base FinalProduct This compound EsterProduct->FinalProduct H2O, H+ or OH-

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for each step of the proposed synthesis.

Step 1: Synthesis of 3-Bromo-2,3-dihydrothiophene-1,1-dioxide

This procedure is adapted from analogous bromination reactions of activated alkenes.

Materials:

  • Butadiene sulfone (3-sulfolene)

  • Bromine (Br₂)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butadiene sulfone (1.0 eq) in a minimal amount of deionized water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in deionized water dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Extract the reaction mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-bromo-2,3-dihydrothiophene-1,1-dioxide.

Step 2: Synthesis of 3-Amino-2,3-dihydrothiophene-1,1-dioxide (3-Aminosulfolene)

This protocol is based on nucleophilic substitution reactions of alkyl halides with ammonia.

Materials:

  • 3-Bromo-2,3-dihydrothiophene-1,1-dioxide

  • Aqueous ammonia (concentrated)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a sealed pressure vessel, dissolve 3-bromo-2,3-dihydrothiophene-1,1-dioxide (1.0 eq) in ethanol.

  • Add an excess of concentrated aqueous ammonia (10-20 eq) to the solution.

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Dissolve the residue in a minimal amount of water and extract with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to basic (pH > 10) with a suitable base (e.g., NaOH) if necessary.

  • Extract the aqueous layer with a continuous extractor using a suitable solvent (e.g., chloroform) for 24 hours.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-2,3-dihydrothiophene-1,1-dioxide.

Step 3: Synthesis of this compound

This two-part procedure involves N-alkylation followed by ester hydrolysis.

Part A: N-Alkylation with Ethyl Bromoacetate

Materials:

  • 3-Amino-2,3-dihydrothiophene-1,1-dioxide

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 3-amino-2,3-dihydrothiophene-1,1-dioxide (1.0 eq) in acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

  • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ethyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)acetate.

  • Purify the crude product by column chromatography on silica gel.

Part B: Hydrolysis of the Ester

Materials:

  • Ethyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the purified ester (1.0 eq) in a mixture of THF and water.

  • Add an aqueous solution of LiOH (1.5 eq) or NaOH (1.5 eq).

  • Stir the mixture at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Data Presentation

The following tables summarize representative quantitative data for the proposed synthetic steps, based on analogous reactions found in the literature.

Step 1: Bromination of Butadiene Sulfone
Reactant Molar Ratio
Butadiene Sulfone1.0
Bromine1.05
Parameter Value
Temperature0-5 °C, then RT
Reaction Time2 hours
Representative Yield 70-80%
Step 2: Amination of 3-Bromo-2,3-dihydrothiophene-1,1-dioxide
Reactant Molar Ratio
3-Bromo-2,3-dihydrothiophene-1,1-dioxide1.0
Aqueous Ammonia10-20
Parameter Value
Temperature80-100 °C
Reaction Time12-24 hours
Representative Yield 50-60%
Step 3a: N-Alkylation with Ethyl Bromoacetate
Reactant Molar Ratio
3-Amino-2,3-dihydrothiophene-1,1-dioxide1.0
Ethyl Bromoacetate1.1
Base (e.g., K₂CO₃)1.5
Parameter Value
Temperature50-60 °C
Reaction Time6-12 hours
Representative Yield 60-70%
Step 3b: Ester Hydrolysis
Reactant Molar Ratio
Ethyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)acetate1.0
Base (e.g., LiOH)1.5
Parameter Value
TemperatureRoom Temperature
Reaction Time4-8 hours
Representative Yield >90%

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for a single synthetic step.

Experimental_Workflow Start Start Reagents Combine Reactants and Solvents Start->Reagents Reaction Perform Reaction (Heating/Cooling, Stirring) Reagents->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Drying Dry Organic Layer Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify Crude Product (Recrystallization/Chromatography) Concentration->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for a synthetic step.

"2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid." This guide provides a comprehensive overview based on the known properties of the sulfolane scaffold and structurally related compounds. All experimental data and protocols should be considered predictive and require experimental validation.

Introduction

"this compound" is a heterocyclic compound featuring a sulfolane (tetrahydrothiophene-1,1-dioxide) core functionalized with an aminoacetic acid moiety. The sulfolane ring is a recognized pharmacophore present in a variety of biologically active molecules.[1][2][3] Derivatives of sulfolane have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This technical guide aims to provide a detailed overview of the known and predicted chemical properties, a plausible synthetic route, and potential biological significance of this compound to facilitate further research and development.

Chemical Properties

While specific experimental data for the title compound is scarce, its fundamental properties can be summarized, and others can be inferred from the well-characterized sulfolane parent molecule and its derivatives.[5][6][7]

Physicochemical Data

The following table summarizes the known and estimated physicochemical properties.

PropertyValueSource/Comment
CAS Number 201990-24-1Commercial Supplier
Molecular Formula C₆H₉NO₄SCommercial Supplier
Molecular Weight 191.20 g/mol Calculated
Appearance Predicted: White to off-white solidBased on similar amino acid derivatives.
Melting Point Not availableExpected to be a solid with a relatively high melting point due to the amino acid and sulfone groups.
Boiling Point Not availableLikely to decompose at high temperatures.
Solubility Predicted: Soluble in water and polar organic solvents (e.g., DMSO, DMF).[1][8]The amino acid and sulfone moieties are expected to confer high polarity.
pKa Not availableExpected to have at least two pKa values corresponding to the carboxylic acid and the secondary amine.
Spectral Data (Predicted)

Detailed spectral analysis would be required for definitive structural confirmation. The following are predicted spectral characteristics based on the compound's structure.

TechniquePredicted Features
¹H NMR Signals corresponding to the CH₂ groups of the sulfolane ring, a methine proton (CH-N), the N-H proton, the methylene protons of the acetic acid moiety, and a carboxylic acid proton. Chemical shifts will be influenced by the electron-withdrawing sulfone group.
¹³C NMR Resonances for the four distinct carbon atoms of the sulfolane ring, the methylene carbon of the acetic acid group, and the carbonyl carbon of the carboxylic acid.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (carboxylic acid), S=O stretching (sulfone), and O-H stretching (carboxylic acid).
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Synthesis and Characterization

A plausible synthetic route for "this compound" involves the N-alkylation of a 3-aminosulfolane precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide), a commercially available starting material.

Synthetic Pathway A 3-Sulfolene R1 1. NH₃ (or equivalent) 2. Reduction A->R1 B 3-Amino-tetrahydrothiophene-1,1-dioxide R2 Ethyl bromoacetate, Base (e.g., K₂CO₃), Solvent (e.g., DMF) B->R2 C This compound R1->B Intermediate Ester Intermediate R2->Intermediate R3 Hydrolysis (e.g., LiOH, H₂O) R3->C Intermediate->R3 Characterization Workflow Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR MP Melting Point Analysis Start->MP Structure_Confirm Structural Confirmation NMR->Structure_Confirm MS->Structure_Confirm IR->Structure_Confirm Purity Purity Assessment (HPLC, Elemental Analysis) MP->Purity Purity->Structure_Confirm Hypothetical Signaling Pathway Compound This compound IKK IKK Complex Compound->IKK Inhibition (?) IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Response Inflammatory Response Gene->Response

References

Technical Guide: 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid (CAS 201990-24-1)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of publicly available information regarding the specified chemical compound. Due to a lack of extensive published research, this guide focuses on chemical identification, potential synthetic pathways, and the biological context of structurally related molecules. Detailed experimental protocols, quantitative biological data, and specific signaling pathway involvement for this compound are not available in the public domain at the time of writing.

Chemical Identification and Properties

2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid is a heterocyclic organic compound. The core structure features a saturated five-membered ring containing a sulfone group (a sulfur atom double-bonded to two oxygen atoms), known as a sulfolane or tetrahydrothiophene-1,1-dioxide ring. This ring is substituted with an aminoacetic acid group at the 3-position.

PropertyValue
CAS Number 201990-24-1
Molecular Formula C₆H₉NO₄S
Molecular Weight 191.21 g/mol
IUPAC Name This compound
Synonyms N-(1,1-Dioxido-2,3-dihydro-3-thienyl)glycine

This compound is commercially available from several chemical suppliers, indicating its use as a building block in organic synthesis.

Potential Synthesis

While a specific, validated experimental protocol for the synthesis of this compound is not publicly documented, a plausible synthetic route can be proposed based on established methods for the synthesis of N-substituted 3-aminodihydrothiophene-1,1-dioxides. A common strategy involves the reaction of a suitable sulfolene precursor with an amine.

One potential pathway involves the conjugate addition of an amine to a 2-sulfolene or 3-sulfolene precursor. For instance, the reaction of 3-sulfolene with an amine can lead to the formation of the desired 3-amino substituted sulfolane ring system.

Hypothetical Synthetic Workflow

The following diagram illustrates a potential synthetic route. This is a generalized representation and has not been experimentally verified for this specific compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate Product cluster_final_reaction Final Step cluster_product Final Product 3_sulfolene 3-Sulfolene michael_addition Michael Addition 3_sulfolene->michael_addition glycine_ester Glycine ethyl ester glycine_ester->michael_addition intermediate_product Ethyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)acetate michael_addition->intermediate_product hydrolysis Ester Hydrolysis intermediate_product->hydrolysis final_product This compound hydrolysis->final_product

Caption: Hypothetical synthesis of the target compound.

General Experimental Protocol (Illustrative)
  • Michael Addition: 3-Sulfolene is reacted with a glycine ester (e.g., glycine ethyl ester) in a suitable solvent, often in the presence of a base to facilitate the conjugate addition. The reaction mixture is typically stirred at a controlled temperature until the starting materials are consumed.

  • Work-up and Purification: The reaction mixture is worked up to isolate the intermediate ester product. This may involve extraction and chromatographic purification.

  • Ester Hydrolysis: The isolated intermediate ester is then subjected to hydrolysis, for example, by treatment with an aqueous base (like NaOH or LiOH) followed by acidification, to yield the final carboxylic acid product.

  • Final Purification: The final product is purified, for instance, by recrystallization, to obtain the desired this compound.

Biological Relevance of the Core Structure

There is no specific biological activity data available for this compound in the reviewed literature. However, the sulfolane (tetrahydrothiophene-1,1-dioxide) and substituted thiophene motifs are present in various biologically active molecules.

  • Sulfolane Derivatives: The sulfolane ring is considered a valuable scaffold in medicinal chemistry. Derivatives have been investigated for a range of activities, including as non-electrophilic activators of the antioxidant response element (ARE), which is relevant in neuroprotective and anti-inflammatory pathways.[1]

  • Thiophene Derivatives: The thiophene ring is a common heterocycle in pharmaceuticals. N-substituted 2-aminothiophenes, for example, are found in drugs with neuroleptic, anti-inflammatory, and antiviral properties. The substitution pattern on the thiophene ring is crucial for determining the specific biological activity.

The combination of the sulfolane core with an amino acid side chain in the target molecule suggests it could be explored as a potential modulator of biological pathways where such functionalities are recognized. However, without experimental data, any potential biological role remains speculative.

Data Presentation

Due to the absence of quantitative data in the public domain for CAS 201990-24-1, no data tables for biological activity (e.g., IC₅₀, Kᵢ) or physicochemical properties (e.g., solubility, pKa) can be provided.

Signaling Pathways and Experimental Workflows

No specific signaling pathways or detailed experimental workflows involving this compound have been published. Therefore, no diagrams for these can be generated.

Conclusion

"this compound" (CAS 201990-24-1) is a commercially available chemical compound, likely utilized as a synthetic intermediate. While its direct biological functions are uncharacterized, its structural components are found in molecules with a wide range of pharmacological activities. The synthesis can be hypothetically achieved through standard organic chemistry reactions, such as a Michael addition followed by hydrolysis. Further research is required to determine the specific properties and potential applications of this compound.

References

An In-Depth Technical Overview of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the molecular structure and properties of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid. Due to the limited availability of published experimental data in the public domain, this guide also presents a theoretical synthetic approach and logical structural relationships to aid researchers in their work with this compound.

Core Molecular Structure and Properties

This compound is a heterocyclic compound featuring a sulfone group within a five-membered dihydrothiophene ring, which is further functionalized with an aminoacetic acid side chain. The presence of the polar sulfone and carboxylic acid groups, along with the secondary amine, suggests that this molecule is likely a solid at room temperature with some degree of aqueous solubility.

Chemical Identity and Physical Properties

A summary of the key identifiers and physicochemical properties of the molecule is presented in Table 1. This information has been aggregated from various chemical supplier databases.

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms N-(1,1-Dioxido-2,3-dihydro-3-thienyl)glycine[1]
CAS Number 201990-24-1[1]
Molecular Formula C₆H₉NO₄S[1][2]
Molecular Weight 191.20 g/mol [1][2]
Appearance Not specified (likely a solid)N/A
Melting Point Not specifiedN/A
Boiling Point Not specifiedN/A
Solubility Not specifiedN/A

Note: "N/A" indicates that the data is not available in the public domain search results.

Hypothetical Synthesis Protocol

While no specific experimental protocols for the synthesis of this compound have been found in the reviewed scientific literature or patent databases, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential two-step synthesis is outlined below. This protocol is theoretical and has not been experimentally validated according to the available literature.

Step 1: Synthesis of 3-Amino-2,3-dihydrothiophene-1,1-dioxide

The synthesis would likely begin with a suitable precursor, such as 2,5-dihydrothiophene-1,1-dioxide. Introduction of an amino group at the 3-position could be achieved through various methods, for instance, via an electrophilic amination or through a sequence of bromination and subsequent amination.

Step 2: N-Alkylation with a Glycine Equivalent

The resulting 3-amino-2,3-dihydrothiophene-1,1-dioxide would then be reacted with a suitable two-carbon synthon to introduce the acetic acid moiety. A common method for this transformation is N-alkylation using an ethyl bromoacetate followed by hydrolysis of the ester to the carboxylic acid.

Detailed Hypothetical Procedure:

  • Reaction Setup: To a solution of 3-amino-2,3-dihydrothiophene-1,1-dioxide in a polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like triethylamine (TEA).

  • N-Alkylation: Slowly add ethyl bromoacetate to the reaction mixture at room temperature. The reaction would be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation of Ester Intermediate: The reaction mixture would then be quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers would be combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl ester intermediate.

  • Saponification: The crude ester would be dissolved in a mixture of ethanol and water, followed by the addition of a base such as sodium hydroxide. The mixture would be stirred at room temperature or gently heated to facilitate the hydrolysis of the ester.

  • Final Product Isolation: After the hydrolysis is complete (as monitored by TLC), the reaction mixture would be cooled, and the pH would be adjusted to an acidic value (e.g., pH 3-4) using a dilute acid like hydrochloric acid. This would protonate the carboxylate, leading to the precipitation of the final product, this compound. The solid product would then be collected by filtration, washed with cold water, and dried.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Hypothetical_Synthesis_Workflow cluster_step1 Step 1: Amination (Hypothetical) cluster_step2 Step 2: N-Alkylation and Hydrolysis start 2,5-Dihydrothiophene-1,1-dioxide intermediate 3-Amino-2,3-dihydrothiophene-1,1-dioxide start->intermediate Amination Reagents ester Ethyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)acetate intermediate->ester 1. Ethyl Bromoacetate, Base product This compound ester->product 2. NaOH, H2O 3. HCl (aq) Molecular_Structure_Relationships cluster_components Core Structural Components Title This compound ThiopheneRing Dihydrothiophene Ring C₄H₆S Title->ThiopheneRing contains Sulfone Sulfone Group O=S=O Title->Sulfone features AminoAcid Amino Acetic Acid (Glycine) Sidechain -NH-CH₂-COOH Title->AminoAcid is functionalized with

References

A Comprehensive Technical Guide to the Spectroscopic Data of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds, particularly N-substituted 3-aminothiolane-1,1-dioxide derivatives and related amino acids. This document also outlines a plausible experimental protocol for its synthesis and characterization.

Molecular Structure

IUPAC Name: this compound CAS Number: 201990-24-1 Molecular Formula: C₆H₉NO₄S Molecular Weight: 191.21 g/mol

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound. These predictions are derived from data reported for analogous structures in the scientific literature.[1]

¹H NMR (Proton NMR) Spectroscopic Data

Predicted solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentNotes
~8.0 - 9.0Broad Singlet1H-COOHChemical shift is concentration and temperature dependent; may exchange with D₂O.
~4.0 - 4.5Multiplet1HH-3 (methine)Coupled to protons on C-2 and the NH group.
~3.5 - 3.8Multiplet2HH-2 (methylene)Diastereotopic protons, may appear as complex multiplets.
~3.3 - 3.6Multiplet2HH-4 (methylene)Diastereotopic protons, may appear as complex multiplets.
~3.2Singlet/Doublet2H-CH₂- (acetic acid)May show coupling to the NH proton.
~2.5 - 3.0Broad Singlet1H-NH-Chemical shift is variable; may exchange with D₂O.
¹³C NMR (Carbon NMR) Spectroscopic Data

Predicted solvent: DMSO-d₆

Chemical Shift (δ, ppm)Carbon Atom AssignmentNotes
~170 - 175C=O (Carboxylic Acid)
~55 - 60C-3 (methine)Carbon attached to the amino group.
~50 - 55-CH₂- (acetic acid)
~45 - 50C-2 (methylene)
~25 - 30C-4 (methylene)
IR (Infrared) Spectroscopic Data
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300 - 2500O-H (Carboxylic Acid)Stretching, broad
~3350N-HStretching
~1730C=O (Carboxylic Acid)Stretching
~1600N-HBending
1320 - 1280S=O (Sulfone)Asymmetric Stretching
1150 - 1110S=O (Sulfone)Symmetric Stretching
MS (Mass Spectrometry) Data
m/zIonFragmentation Pathway
192.0274[M+H]⁺Molecular ion peak (positive ion mode)
190.0118[M-H]⁻Molecular ion peak (negative ion mode)
146[M-COOH]⁺Loss of the carboxyl group
118[M-CH₂COOH]⁺Loss of the acetic acid moiety

Experimental Protocols

The following outlines a general and plausible methodology for the synthesis and spectroscopic characterization of this compound.

Synthesis: N-Alkylation of 3-Amino-2,3-dihydrothiophene-1,1-dioxide

This synthesis involves the N-alkylation of 3-amino-2,3-dihydrothiophene-1,1-dioxide with a haloacetic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

Materials:

  • 3-Amino-2,3-dihydrothiophene-1,1-dioxide hydrochloride

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (EtOAc) for extraction

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

  • N-Alkylation:

    • To a solution of 3-amino-2,3-dihydrothiophene-1,1-dioxide hydrochloride (1 equivalent) in DMF, add K₂CO₃ (2.5 equivalents) and stir at room temperature for 30 minutes to neutralize the hydrochloride and form the free amine.

    • Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature, pour it into water, and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)acetate.

    • Purify the crude product by column chromatography on silica gel.

  • Ester Hydrolysis:

    • Dissolve the purified ester in a mixture of THF and water (or methanol).

    • Add LiOH or NaOH (1.5 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, this compound.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source in both positive and negative ion modes to confirm the molecular weight and elemental composition.

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Ester Hydrolysis A 3-Amino-2,3-dihydrothiophene-1,1-dioxide D Reaction at 60-80°C A->D B Ethyl bromoacetate B->D C Base (e.g., K2CO3) in DMF C->D E Work-up and Purification D->E F Ethyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)acetate E->F H Reaction at RT F->H G Base (e.g., LiOH) in THF/Water G->H I Acidification (HCl) H->I J Extraction and Purification I->J K Final Product J->K

Caption: Synthetic pathway for the target compound.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis Start Purified Compound NMR NMR Spectroscopy (1H, 13C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (HRMS-ESI) Start->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for spectroscopic characterization.

References

A Theoretical Exploration of the Biological Potential of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical whitepaper provides a comprehensive theoretical analysis of the potential biological activities of the novel chemical entity, 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid (CAS No. 201990-24-1). As a compound available for research purposes but lacking published biological data, this document explores its potential pharmacological relevance based on the known activities of its core structural motifs: the 1,1-dioxido-2,3-dihydrothiophen (a cyclic sulfone) and the aminothiophene scaffold. We hypothesize potential anti-inflammatory, anti-neoplastic, and neurological activities. This paper outlines detailed, albeit theoretical, experimental protocols to investigate these hypotheses and presents potential signaling pathway interactions. The information herein is intended to serve as a foundational guide for researchers and drug development professionals interested in the prospective therapeutic applications of this and related molecules.

Introduction: A Molecule of Interest

This compound is a small molecule incorporating a cyclic sulfone (sulfolane) ring, a secondary amine, and a carboxylic acid moiety. The sulfone group is a key feature in various biologically active compounds, and the aminothiophene core is a well-established pharmacophore. The combination of these functionalities in a single, relatively rigid structure suggests the potential for specific interactions with biological targets. While this specific molecule is not extensively profiled in scientific literature, its constituent parts are present in compounds with demonstrated biological effects.

Hypothesized Biological Activities

Based on the known pharmacology of structurally related compounds, we can postulate several potential biological activities for this compound.

  • Anti-Inflammatory Activity: Derivatives of sulfones have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12).

  • Anti-Neoplastic Activity: Various thiophene derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The proposed mechanisms often involve cell cycle arrest and induction of apoptosis.

  • Neurological Activity: The aminothiophene scaffold is present in molecules with activity against central nervous system targets, including acetylcholinesterase (AChE) and other receptors. Derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones have shown promise as antiseizure and antinociceptive agents.

Proposed Experimental Protocols for Activity Screening

To empirically determine the biological activity of this compound, a tiered screening approach is recommended.

General Cytotoxicity Assessment
  • Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

    • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Anti-Inflammatory Activity Screening
  • Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

    • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

    • Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.

    • Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Data Analysis: Determine the concentration-dependent inhibitory effect of the compound on NO production and calculate the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay
  • Protocol: Ellman's Method

    • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Enzyme Reaction: In a 96-well plate, mix the AChE enzyme solution with the test compound at various concentrations and incubate for a short period.

    • Substrate Addition: Initiate the reaction by adding ATCI and DTNB. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • Absorbance Reading: Monitor the change in absorbance at 412 nm over time using a microplate reader.

    • Data Analysis: Calculate the rate of reaction and determine the percentage of enzyme inhibition for each concentration of the test compound. Calculate the IC50 value.

Potential Signaling Pathway Interactions (Hypothetical)

Given the potential anti-inflammatory and anti-neoplastic activities, this compound could potentially modulate key signaling pathways such as the NF-κB and MAPK pathways.

Hypothetical Workflow for Investigating Pathway Modulation

G cluster_cell Cellular Response cluster_analysis Molecular Analysis Cell_Culture Culture RAW 264.7 Macrophages Stimulation Stimulate with LPS Cell_Culture->Stimulation Treatment Treat with Test Compound Stimulation->Treatment Harvest Harvest Cells and Supernatant Treatment->Harvest Griess_Assay Griess Assay for NO (from Supernatant) Harvest->Griess_Assay Western_Blot Western Blot for p-IκBα, IκBα, p-p65, p65 (from Cell Lysate) Harvest->Western_Blot RT_qPCR RT-qPCR for TNF-α, IL-6 mRNA (from Cell Lysate) Harvest->RT_qPCR

Caption: A hypothetical experimental workflow to assess the compound's effect on inflammatory signaling.

Hypothetical NF-κB Signaling Pathway Inhibition

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Test_Compound Test Compound Test_Compound->IKK inhibits?

Caption: A diagram illustrating the potential inhibition of the NF-κB signaling pathway by the test compound.

Data Presentation: A Template for Quantitative Analysis

Should the proposed experiments yield quantitative data, it is imperative to structure the results for clear comparison.

Assay TypeCell Line / EnzymeParameterTest CompoundReference Compound
CytotoxicityA549IC50 (µM)[Insert Value]Doxorubicin: [Value]
CytotoxicityMCF-7IC50 (µM)[Insert Value]Doxorubicin: [Value]
Anti-inflammatoryRAW 264.7IC50 (µM) for NO Inhibition[Insert Value]Dexamethasone: [Value]
Enzyme InhibitionAChEIC50 (µM)[Insert Value]Donepezil: [Value]

Conclusion and Future Directions

While this compound remains an uncharacterized molecule, its chemical architecture suggests a high potential for biological activity. The sulfone and aminothiophene moieties are well-represented in a variety of pharmacologically active agents. This whitepaper puts forth a theoretical framework for its investigation, hypothesizing anti-inflammatory, anti-neoplastic, and neurological activities. The detailed experimental protocols and hypothetical pathway interactions are intended to guide future research. Empirical validation of these hypotheses is a crucial next step and could uncover a novel therapeutic lead. Subsequent studies should focus on target identification, structure-activity relationship (SAR) studies, and in vivo efficacy models to fully elucidate the pharmacological profile of this promising compound.

The Emerging Therapeutic Potential of Thiophene Derivatives: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] This guide delves into the multifaceted mechanisms of action of thiophene derivatives, with a particular focus on their role as enzyme inhibitors and their potential in various therapeutic areas. While specific data on "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" remains limited to its chemical identity[2], this document synthesizes the broader knowledge of related thiophene compounds to provide a comprehensive mechanistic framework for researchers.

Core Mechanism: Enzyme Inhibition

A primary mechanism through which thiophene derivatives exert their biological effects is the inhibition of a wide array of enzymes. This inhibitory action is often potent and can be highly specific, making these compounds attractive candidates for drug development.

Cytochrome P450 Inhibition

Thiophene derivatives have been identified as mechanism-based inhibitors of cytochrome P450 (CYP) enzymes, a critical family of enzymes involved in drug metabolism. Tienilic acid, a well-studied thiophene derivative, serves as a classic example. It causes the irreversible inactivation of CYP2C9. The proposed mechanism involves the metabolic activation of the thiophene ring by the enzyme to form a reactive thiophene sulfoxide intermediate. This electrophilic species then covalently binds to a nucleophilic amino acid residue within the active site of the enzyme, leading to its inactivation.[3]

Key Kinetic Parameters for CYP2C10 (2C9) Inactivation by Tienilic Acid: [3]

ParameterValue
t1/2,max3.4 min
kinact3.6 x 10-3 s-1
KI4.3 µM
kinact/KI813 L mol-1 s-1
Partition Ratio11.6
Neuraminidase Inhibition

In the realm of antiviral research, novel thiophene derivatives have been discovered as potent inhibitors of neuraminidase (NA), a key enzyme for the influenza virus.[4] Through a combination of pharmacophore-based virtual screening and molecular dynamics simulations, a lead compound was identified and subsequently optimized. The thiophene moiety plays a crucial role in binding to the active site of the neuraminidase enzyme.[4]

Inhibitory Activity of a Novel Thiophene Derivative (Compound 4b) against Neuraminidase: [4]

CompoundNA IC50 (µM)Antiviral EC50 (µM) (H5N1-DW)
4b0.031.59
Oseltamivir Carboxylate (Control)0.065.97
Cholinesterase and Other Enzyme Inhibition

Thiophene-based compounds have also demonstrated significant inhibitory activity against other key enzymes. For instance, novel thiophene-pyrazole carboxamide derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST).[5] Furthermore, certain thiophene-2-sulfonamide derivatives are potent competitive inhibitors of lactoperoxidase (LPO).[6]

Inhibitory Constants (Ki) and IC50 Values for Selected Thiophene Derivatives:

CompoundTarget EnzymeKi (µM)IC50 (nM)
N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (10)AChE19.88 ± 3.06-
--INVALID-LINK--methanone (8)BChE13.72 ± 1.12-
(morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone (7)GST16.44 ± 1.58-
5-(2-thienylthio) thiophene-2-sulfonamideLPO0.002 ± 0.00063.4

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

The synthesis of various 4-phenyl-(thiophen-2-yl)acetic acid derivatives often employs the Suzuki-Miyaura cross-coupling reaction.[7]

Workflow for Suzuki-Miyaura Reaction:

reagents Reactants: - 2-(4-bromothiophen-2-yl)acetic acid - Substituted boronic acid - K2CO3 - Pd(PPh3)4 setup Reaction Setup: - Place reactants in a round-bottom flask. - Evacuate and refill with N2 (5x). reagents->setup addition Solvent Addition: - Add degassed solvent to reactants via syringe. setup->addition solvent Solvent Preparation: - Dioxane/H2O (2:1) mixture. - Degas with N2. solvent->addition reaction Reaction: - Heat the mixture. addition->reaction workup Work-up & Purification: - Extraction and purification (e.g., HPLC). reaction->workup

Caption: Suzuki-Miyaura cross-coupling workflow.

Detailed Steps:

  • In a round-bottom flask, combine 2-(4-bromothiophen-2-yl)acetic acid (1.0 equivalent), the desired substituted boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).[7]

  • Evacuate the flask and backfill with nitrogen gas; repeat this cycle five times.[7]

  • In a separate flask, prepare a 2:1 mixture of dioxane and water and degas it by bubbling with nitrogen.[7]

  • Using a syringe, add the degassed solvent mixture to the flask containing the reactants.[7]

  • The reaction mixture is then heated to allow the coupling to proceed.[7]

  • Upon completion, the product is isolated through standard work-up procedures and purified, often by high-performance liquid chromatography (HPLC).[7]

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Activity Assay

The inhibitory activity of thiophene derivatives against mPGES-1 can be assessed using microsomes from interleukin-1β-stimulated A549 cells.[7]

Workflow for mPGES-1 Activity Assay:

cell_culture A549 Cell Culture & Stimulation: - Stimulate with IL-1β (1 ng/mL) for 48h. harvest Cell Harvesting & Sonication cell_culture->harvest centrifugation1 Differential Centrifugation 1: - 10,000 x g for 10 min. harvest->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 centrifugation2 Differential Centrifugation 2: - 174,000 x g for 1 h at 4°C. supernatant1->centrifugation2 microsomes Isolate Microsomal Pellet (mPGES-1 source) centrifugation2->microsomes assay Enzyme Inhibition Assay microsomes->assay

Caption: Isolation of mPGES-1 for activity assays.

Detailed Steps:

  • A549 cells are stimulated with interleukin-1β (1 ng/mL) for 48 hours.[7]

  • The cells are harvested and then sonicated to create a cell homogenate.[7]

  • The homogenate undergoes differential centrifugation, first at 10,000 x g for 10 minutes.[7]

  • The resulting supernatant is collected and subjected to a second centrifugation at 174,000 x g for 1 hour at 4°C.[7]

  • The final pellet contains the microsomes, which are the source of the mPGES-1 enzyme for the inhibition assay.[7]

Signaling Pathways and Cellular Effects

Beyond direct enzyme inhibition, certain 2-aminothiophene derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells, suggesting an impact on cellular signaling pathways.[8]

Proposed Anticancer Mechanism of Action

While the precise signaling cascade is not fully elucidated for all thiophene derivatives, a general proposed mechanism for 2-aminothiophene-3-carboxylic acid ester derivatives involves the suppression of protein synthesis, leading to cell cycle arrest and subsequent apoptosis in susceptible cancer cell lines.[8]

Hypothetical Signaling Pathway for Anticancer Thiophene Derivatives:

Thiophene 2-Aminothiophene Derivative Protein_Syn Protein Synthesis Inhibition Thiophene->Protein_Syn Cell_Cycle Cell Cycle Arrest (G1 Phase) Protein_Syn->Cell_Cycle Apoptosis Apoptosis Induction Cell_Cycle->Apoptosis

Caption: Proposed anticancer mechanism of action.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

A common and efficient method for the synthesis of 2-aminothiophene derivatives is the Gewald three-component reaction.[9][10] This reaction typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.

Logical Flow of the Gewald Reaction:

Start Starting Materials: - Ketone/Aldehyde - Activated Nitrile - Elemental Sulfur - Base (e.g., amine) Intermediate Knoevenagel Condensation Intermediate Start->Intermediate 1 Thiolation Addition of Sulfur Intermediate->Thiolation 2 Cyclization Intramolecular Cyclization Thiolation->Cyclization 3 Tautomerization Tautomerization Cyclization->Tautomerization 4 Product 2-Aminothiophene Derivative Tautomerization->Product 5

Caption: Logical steps of the Gewald reaction.

Conclusion

Thiophene and its derivatives represent a versatile and highly valuable class of compounds in drug discovery. Their primary mechanism of action often involves the potent and sometimes mechanism-based inhibition of key enzymes across a range of therapeutic areas, including metabolic, viral, and oncologic targets. The ability to readily synthesize a diverse library of these compounds through methods like the Gewald reaction and Suzuki-Miyaura coupling further enhances their appeal. While the specific mechanism of "this compound" requires further investigation, the extensive body of research on related thiophene structures provides a strong foundation and predictive framework for understanding its potential biological activity. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this and other novel thiophene derivatives to fully harness their therapeutic potential.

References

An In-depth Technical Guide to 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid, identified by CAS number 201990-24-1, belongs to a class of heterocyclic compounds centered around the 3-sulfolene (2,3-dihydrothiophene-1,1-dioxide) core. This guide provides a comprehensive overview of the synthesis, potential biological activities, and key experimental methodologies related to this class of molecules. While specific quantitative biological data for the title compound is not extensively available in the public domain, this document extrapolates from the known chemistry and biological profiles of structurally related 3-sulfolene and 2-aminothiophene derivatives to provide a foundational resource for research and development.

Introduction to the 3-Sulfolene Core

The 3-sulfolene ring is a five-membered heterocyclic sulfone that serves as a versatile scaffold in medicinal chemistry. The sulfone group is a polar, aprotic moiety that can act as a hydrogen bond acceptor, potentially enhancing the physicochemical properties of drug candidates, such as solubility and metabolic stability. Derivatives of the saturated sulfolane core have been investigated for a range of biological activities, including anti-inflammatory, analgesic, antipsychotic, and HIV-1 protease inhibitory effects. The incorporation of the sulfolene or sulfolane ring can also serve as a bioisosteric replacement for other functional groups, offering a strategy to modulate the pharmacological and toxicological profiles of bioactive molecules.

Synthesis of the Core Structure and Derivatives

Proposed Synthetic Pathway

A logical synthetic route would involve the initial synthesis of 3-amino-2,3-dihydrothiophene-1,1-dioxide, which can then be alkylated with a suitable 2-haloacetic acid derivative.

Experimental Protocol: Synthesis of 3-Amino-2,3-dihydrothiophene-1,1-dioxide (Hypothetical)

This protocol is adapted from general procedures for the synthesis of 3-aminothiophenes from 3-oxotetrahydrothiophenes.

  • Step 1: Synthesis of 3-Oxotetrahydrothiophene-1,1-dioxide. This intermediate can be prepared through various established routes, often starting from commercially available materials.

  • Step 2: Oximation. The 3-oxotetrahydrothiophene-1,1-dioxide is reacted with hydroxylamine hydrochloride in a suitable solvent, such as methanol or ethanol, under reflux to form the corresponding oxime.

  • Step 3: Reduction. The resulting oxime is then reduced to the primary amine, 3-amino-2,3-dihydrothiophene-1,1-dioxide. Various reducing agents can be employed, such as zinc dust in the presence of an acid or catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound

  • Reactants: 3-Amino-2,3-dihydrothiophene-1,1-dioxide and ethyl bromoacetate.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HBr byproduct.

  • Procedure:

    • Dissolve 3-amino-2,3-dihydrothiophene-1,1-dioxide in the chosen solvent.

    • Add the base to the solution.

    • Slowly add ethyl bromoacetate to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent.

    • The organic layer is washed, dried, and concentrated under reduced pressure.

    • The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification.

    • The final product can be purified by recrystallization or chromatography.

General Synthetic Strategies for 3-Sulfolene Derivatives

Several methods are employed for the synthesis of substituted 3-sulfolenes, providing access to a variety of analogs[1][2]:

  • Electrophilic Addition: Addition of electrophiles to the double bond of 3-sulfolene, often followed by elimination to regenerate the double bond in a substituted form.

  • Nucleophilic Addition: Reaction of nucleophiles with activated sulfolenes, such as 4-bromo-2-sulfolene.

  • Oxidation of Thiolane Precursors: Synthesis of the corresponding dihydrothiophene followed by oxidation of the sulfur atom to the sulfone.

  • Deprotonation and Alkylation: The protons at the C2 and C5 positions of 3-sulfolene are acidic and can be removed by a strong base, allowing for subsequent reaction with electrophiles.

Biological and Pharmacological Profile (Based on Analogs)

Direct pharmacological data for this compound is scarce. However, the broader classes of sulfolane and 2-aminothiophene derivatives have been reported to exhibit a wide range of biological activities.

Table 1: Summary of Potential Biological Activities of Sulfolane and 2-Aminothiophene Derivatives

Biological ActivityCompound ClassNotes
Anti-inflammatory Sulfolane derivativesCertain sulfolane-based vicinal amino alcohols have shown promising anti-inflammatory and analgesic properties.[3]
Anticancer Sulfolane and 2-Aminothiophene derivativesSome derivatives have demonstrated antiproliferative activity against various cancer cell lines.
HIV-1 Protease Inhibition Sulfolane derivativesThe sulfolane scaffold has been incorporated into non-peptidic HIV-1 protease inhibitors.[1][4]
H1 Receptor Antagonism Sulfolane derivativesCompounds possessing a cyclic sulfone core have been investigated as H1 receptor antagonists.[1]
Analgesic Activity Sulfolane derivativesSome sulfolane-based compounds have exhibited analgesic properties.[1]
Antipsychotic Activity Sulfolane derivativesThe sulfolane moiety has been explored in the design of potential antipsychotic agents.[1]

Disclaimer: The biological activities listed are for the general classes of compounds and not specifically for this compound. Further experimental validation is required.

Visualization of Workflows and Relationships

Proposed Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of the target compound.

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 3_Oxotetrahydrothiophene_1_1_dioxide 3-Oxotetrahydro- thiophene-1,1-dioxide Oxime_Formation Oximation 3_Oxotetrahydrothiophene_1_1_dioxide->Oxime_Formation Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Oxime_Formation Reduction Reduction Oxime_Formation->Reduction 3_Aminosulfolene 3-Amino-2,3-dihydro- thiophene-1,1-dioxide Reduction->3_Aminosulfolene Alkylation Alkylation with Ethyl Bromoacetate 3_Aminosulfolene->Alkylation Hydrolysis Ester Hydrolysis Alkylation->Hydrolysis Final_Product 2-((1,1-Dioxido-2,3-dihydro- thiophen-3-yl)amino)acetic acid Hydrolysis->Final_Product

Caption: Proposed synthetic workflow for the target compound.

Logical Relationship of the Core Structure to Potential Biological Activities

This diagram illustrates the relationship between the core chemical structure and the potential biological activities based on related compounds.

Biological_Activities cluster_activities Potential Biological Activities (based on analogs) Core_Structure This compound (Core: 3-Sulfolene) Anti_inflammatory Anti-inflammatory Core_Structure->Anti_inflammatory Anticancer Anticancer Core_Structure->Anticancer HIV_Protease_Inhibition HIV-1 Protease Inhibition Core_Structure->HIV_Protease_Inhibition H1_Antagonism H1 Receptor Antagonism Core_Structure->H1_Antagonism Analgesic Analgesic Core_Structure->Analgesic Antipsychotic Antipsychotic Core_Structure->Antipsychotic

Caption: Potential biological activities of the core structure.

Conclusion and Future Directions

The this compound scaffold represents an interesting, yet underexplored, area of medicinal chemistry. Based on the known biological activities of related sulfolane and 2-aminothiophene derivatives, this class of compounds holds potential for the development of novel therapeutic agents. Future research should focus on the development and optimization of a reliable synthetic route to allow for the synthesis of a library of analogs. Subsequent comprehensive biological screening is necessary to elucidate the specific pharmacological profile of these compounds and to identify any potential signaling pathways they may modulate. Structure-activity relationship (SAR) studies will be crucial in guiding the design of more potent and selective derivatives.

References

An In-depth Review of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid and Related Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" is a heterocyclic organic compound with the chemical formula C6H9NO4S and a molecular weight of 191.2 g/mol .[1][2] Its structure features a dihydrothiophene dioxide core, which is a five-membered ring containing a sulfur atom that has been oxidized to a sulfone, and an aminoacetic acid substituent. While this specific molecule is commercially available for research purposes, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of data regarding its synthesis, biological activity, and mechanism of action.[1][2][3] This guide, therefore, aims to provide a broader context by reviewing the known biological activities and synthetic methodologies of structurally related thiophene and dihydrothiophene derivatives, offering insights into the potential applications and research directions for the title compound.

Chemical Identity

PropertyValueReference
CAS Number 201990-24-1[1][2]
Molecular Formula C6H9NO4S[1][2]
Molecular Weight 191.2 g/mol [1][2]
Synonyms (1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl-amino)acetic acid[2]

Biological Activities of Related Thiophene and Dihydrothiophene Derivatives

Thiophene and its derivatives are recognized as "privileged" pharmacophores in medicinal chemistry due to their wide range of biological activities.[4] The incorporation of the thiophene nucleus into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic properties.

Anti-inflammatory and Anticancer Activity:

Sulfone derivatives, including those with a sulfolane (the saturated form of dihydrothiophene dioxide) core, have demonstrated notable anti-inflammatory and tumor cell growth inhibitory properties.[5][6] Certain sulfone derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) in macrophages.[6] Furthermore, some 2-aminothiophene-3-carboxylic acid ester derivatives have exhibited selective cytostatic effects against various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[7] These compounds were found to preferentially suppress protein synthesis and induce apoptosis in cancer cells.[7]

Antimicrobial and Antiviral Activity:

The thiophene scaffold is also a key component in various antimicrobial and antiviral agents.[4] For instance, novel thiophene derivatives have been identified as potent inhibitors of neuraminidase, a key enzyme in the influenza virus life cycle.[8] Additionally, 2-amino-3-acyl-tetrahydrobenzothiophene derivatives have been investigated as inhibitors of bacterial biofilm formation, presenting a potential antivirulence strategy to combat bacterial infections.[9]

Other Biological Activities:

Derivatives of 2-aminothiophene have been explored for a multitude of other therapeutic applications, including:

  • Positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R) for the potential treatment of type 2 diabetes.[10]

  • Antileishmanial agents , with some compounds showing significant activity against Leishmania amazonensis.[11]

  • Neuraminidase inhibitors for influenza treatment.[8]

Synthesis of 2-Aminothiophene Derivatives

A common and versatile method for the synthesis of 2-aminothiophenes is the Gewald reaction .[12][13][14][15][16] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[13][15][16]

Generalized Gewald Reaction Workflow

Caption: Generalized workflow of the Gewald reaction for the synthesis of 2-aminothiophenes.

Experimental Protocol: Example of a Modified Gewald Reaction

The following is a representative protocol for the synthesis of 3-acetyl-2-aminothiophenes, adapted from the literature.[13]

Materials:

  • Cyanoacetone

  • 1,4-Dithian-2,5-diol (as an α-mercaptoaldehyde precursor)

  • Triethylamine

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Glacial acetic acid

Procedure:

  • A solution of crude cyanoacetone and 1,4-dithian-2,5-diol in DMF is prepared.

  • Triethylamine is added to the stirring solution. An initial exothermic reaction may be observed.

  • After a brief period at room temperature, the solution is heated to 60 °C for several hours.

  • The solvent (DMF) is removed under reduced pressure.

  • Water, diethyl ether, and glacial acetic acid are added to the oily residue to facilitate the extraction and purification of the product.

Logical Relationship for Further Research

Given the lack of specific data for "this compound," a logical approach for future research would be to investigate its biological activities based on the properties of its structural analogs.

Research_Logic Target This compound Analogs Known Biologically Active Analogs (e.g., Sulfone derivatives, 2-Aminothiophenes) Target->Analogs Structural Similarity Hypothesis Hypothesize Potential Biological Activities (e.g., Anti-inflammatory, Anticancer, Antimicrobial) Analogs->Hypothesis Screening In Vitro Biological Screening Hypothesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Optimization Lead Optimization SAR->Optimization

Caption: A logical workflow for initiating research on a novel compound with limited data.

"this compound" represents a chemical entity for which there is a notable absence of published scientific data. However, the broader families of thiophene, dihydrothiophene, and sulfone derivatives are rich in biologically active compounds with potential therapeutic applications. By leveraging the knowledge of these related structures, particularly in the areas of anti-inflammatory and anticancer research, a strategic direction for the investigation of this specific molecule can be formulated. The Gewald reaction and its modifications provide a robust synthetic platform for accessing a variety of 2-aminothiophene precursors, which could be further elaborated to include the dihydrothiophene dioxide core and the amino acid side chain. Future research efforts should focus on the synthesis and subsequent biological screening of this compound to elucidate its potential as a novel therapeutic agent.

References

Technical Guide on the Safety and Handling of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the recommended safety and handling procedures for "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid." It is important to note that, as a research chemical, specific and comprehensive safety and toxicological data for this compound are not publicly available. The information and recommendations provided herein are extrapolated from the chemical's structure, data on structurally related compounds, and general principles of laboratory safety. All personnel handling this compound must be technically qualified and should treat it as a substance of unknown toxicity, exercising the utmost caution.

Chemical Identity and Inferred Hazard Profile

"this compound" is a heterocyclic compound containing a sulfone group, a secondary amine, and a carboxylic acid moiety. Its chemical identity is summarized below.

IdentifierValue
Chemical Name This compound
CAS Number 201990-24-1[1][2]
Molecular Formula C₆H₉NO₄S[1][2]
Molecular Weight 191.20 g/mol [1][2]
Synonyms (1,1-Dioxo-2,3-dihydro-1H-1λ⁶-thiophen-3-yl-amino)acetic acid[2]
Structural Analysis and Potential Hazards

The potential hazards of this compound are inferred from its constituent functional groups:

  • Thiophene Derivatives: Thiophene and its derivatives are a class of heterocyclic compounds with a wide range of biological activities.[3][4] Some thiophene derivatives are known to be irritants.

  • Sulfones: Sulfones, such as 3-sulfolene, can be irritating to the eyes and skin upon prolonged exposure.[5] They may also be sensitive to high temperatures.[5]

  • Secondary Amines: Secondary amines can be irritants and may pose risks for forming nitrosamine impurities, which are often potent carcinogens.[6][7] While the risk profile for complex nitrosamines from secondary amines may be lower than for those from tertiary amines, it remains a critical consideration in drug development.[7][8]

  • Carboxylic Acids: Carboxylic acids are generally acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[9][10] They may also be combustible.[10]

Inferred GHS Classification

Based on the analysis of related compounds, an inferred GHS classification is provided below. This is not a formal classification and should be used for guidance only.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.
Specific target organ toxicityCategory 3H335: May cause respiratory irritation.

Quantitative Data for Structurally Related Compounds

No specific quantitative toxicological or physical hazard data is available for the target compound. The table below presents data for related thiophene derivatives to provide a contextual reference. This data does not apply to "this compound" but may inform a preliminary risk assessment.

CompoundCAS NumberMolecular WeightHazard Information
2-Amino-2-(thiophen-3-yl)acetic acid1194-86-1157.19 g/mol H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[10]
3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride62510-60-5185.65 g/mol H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[11]
3-Sulfolene77-79-2118.15 g/mol H319: Causes serious eye irritation.[12]

Safe Handling and Storage

Given the unknown hazard profile, stringent adherence to safe laboratory practices is mandatory.

Engineering Controls
  • All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[13]

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted to determine the necessary PPE for any specific operation.[14] The minimum required PPE includes:

PPE TypeStandard/SpecificationPurpose
Eye and Face Protection ANSI Z87.1 marked safety glasses with side shields, or chemical safety goggles.[15] A face shield should be worn in addition to goggles when there is a significant splash hazard.[15][16]Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile, removed immediately after contact).[15] Glove compatibility must be verified for the specific solvents being used.Prevents skin contact.
Body Protection A flame-retardant lab coat.[16][17] An apron may be required for larger quantities.Protects clothing and skin from spills.
Respiratory Protection Not typically required if work is performed in a fume hood. If aerosols may be generated outside of a hood, a NIOSH-approved respirator is necessary.[13][16]Prevents inhalation of dust or aerosols.
Foot Protection Closed-toe shoes are mandatory in the laboratory.[16]Protects feet from spills and falling objects.
Hygiene Measures
  • Avoid inhalation, ingestion, and contact with skin and eyes.[18]

  • Wash hands thoroughly with soap and water after handling and before breaks, eating, drinking, or smoking.[13][18]

  • Contaminated clothing should be removed immediately and washed before reuse.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[12][14]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][14]

  • Store away from heat and sources of ignition.[9]

Emergency Procedures

First Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][18]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[14][18]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14][18]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][14]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

  • Specific Hazards: Combustion may produce hazardous gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[14]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[14]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2. Ensure adequate ventilation. Avoid generating dust.[12][18]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[12]

  • Containment and Cleanup: For a solid spill, carefully sweep up and shovel the material into a suitable, labeled container for disposal. Avoid creating dust. Clean the spill area with a suitable solvent and then wash with soap and water.[14][18]

Proposed Experimental Safety Assessment Protocols

As a new chemical entity (NCE), a thorough toxicological assessment is required to characterize its safety profile.[19][20] The following are generalized protocols for foundational safety studies.

General Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for the initial safety assessment of a novel research compound.

G General Toxicological Assessment Workflow for a New Chemical Entity cluster_0 In Silico & In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Analysis & Risk Assessment in_silico In Silico Toxicity Prediction (e.g., DEREK, SARAH) ames Bacterial Reverse Mutation Assay (Ames Test) (OECD 471) in_silico->ames Guide initial mutagenicity concern cytotox In Vitro Cytotoxicity Assay (e.g., on HepG2, HEK293 cells) ames->cytotox acute_tox Acute Toxicity Study (e.g., Rodent, OECD 423) cytotox->acute_tox Proceed if in vitro profile is acceptable repeat_dose Repeat-Dose Toxicity Study (e.g., 28-day, Rodent) acute_tox->repeat_dose data_analysis Analyze Data (NOAEL, LD50 determination) repeat_dose->data_analysis risk_assessment Comprehensive Risk Assessment & Decision to Proceed data_analysis->risk_assessment

Caption: Workflow for toxicological assessment of a new chemical.

Experimental Protocols

Protocol 5.2.1: In Vitro Cytotoxicity Assay

  • Objective: To determine the concentration of the compound that causes 50% inhibition of cell viability (IC50) in cultured human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).

  • Methodology:

    • Culture cells in 96-well plates until they reach approximately 80% confluency.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

    • Treat the cells with the various concentrations of the compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

    • After the incubation period, assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 5.2.2: Bacterial Reverse Mutation (Ames) Test (OECD Guideline 471)

  • Objective: To assess the mutagenic potential of the compound by testing its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Select at least five strains of bacteria (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

    • Perform the assay both with and without a metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.

    • Expose the bacterial strains to a range of concentrations of the test compound on agar plates deficient in the required amino acid (e.g., histidine for Salmonella).

    • Include a vehicle control and positive controls for each strain, both with and without S9 activation.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid).

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Logical Workflow for Handling and Disposal

The following diagram provides a logical decision-making process for safely handling a research chemical with an unknown hazard profile.

G Logical Workflow for Handling a Research Chemical of Unknown Toxicity start Receive New Chemical assess_info Assess Available Information (Literature, SDS of related compounds) start->assess_info assume_hazard Assume High Hazard (Irritant, Toxicant) assess_info->assume_hazard select_controls Select Engineering Controls (Chemical Fume Hood) assume_hazard->select_controls select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) select_controls->select_ppe develop_sop Develop Standard Operating Procedure (SOP) for the specific experiment select_ppe->develop_sop conduct_work Conduct Experiment Following SOP develop_sop->conduct_work decontaminate Decontaminate Work Area and Equipment conduct_work->decontaminate dispose Dispose of Waste (Follow institutional guidelines for hazardous waste) decontaminate->dispose end Work Complete dispose->end

Caption: Decision workflow for handling chemicals of unknown hazard.

Disposal
  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • Follow all applicable federal, state, and local regulations for waste disposal.[21]

  • Do not dispose of down the drain or into the environment.[12] Package waste in sealed, properly labeled containers for collection by trained personnel.

References

Methodological & Application

Application Notes and Protocols for 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid (CAS No. 201990-24-1) is a heterocyclic compound belonging to the class of substituted 2-aminothiophenes.[1][2] The thiophene ring, particularly in its oxidized (dioxido) form, and the amino acid side chain suggest its potential for biological activity. Substituted 2-aminothiophenes are recognized as important structural motifs in medicinal chemistry, with applications in the development of various therapeutic agents.[3][4][5] This document provides detailed protocols for the hypothetical synthesis, characterization, and a potential biological application of this compound for research purposes.

Chemical Information

PropertyValue
IUPAC Name This compound
CAS Number 201990-24-1
Molecular Formula C₆H₉NO₄S
Molecular Weight 191.20 g/mol
Appearance Off-white to pale yellow solid (Hypothetical)
Solubility Soluble in DMSO and methanol (Hypothetical)

Synthesis Protocol: A Hypothetical Route

The synthesis of this compound can be envisioned through a multi-step process involving the formation of a 2-aminothiophene core, followed by oxidation and N-alkylation. The Gewald reaction is a common method for synthesizing 2-aminothiophenes.[6]

Step 1: Synthesis of a 2-Aminothiophene Precursor via Gewald Reaction

This step involves the reaction of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

  • Diethyl ether

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in 100 mL of ethanol.

  • Add morpholine (0.1 mol) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Step 2: Oxidation of the Thiophene Ring

Materials:

  • 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the 2-aminothiophene precursor (0.05 mol) in 150 mL of DCM in a 500 mL flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (0.11 mol, 2.2 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Quench the reaction by adding 100 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure to yield the oxidized product.

Step 3: N-Alkylation with Ethyl Bromoacetate and Hydrolysis

Materials:

  • Oxidized 2-aminothiophene intermediate

  • Ethyl bromoacetate

  • Potassium carbonate

  • Acetonitrile

  • Lithium hydroxide

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid

Procedure (Alkylation):

  • To a solution of the oxidized intermediate (0.04 mol) in 100 mL of acetonitrile, add potassium carbonate (0.08 mol) and ethyl bromoacetate (0.044 mol).

  • Reflux the mixture for 8 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate to obtain the crude ester.

Procedure (Hydrolysis):

  • Dissolve the crude ester in a mixture of THF (80 mL) and water (20 mL).

  • Add lithium hydroxide (0.08 mol) and stir at room temperature for 6 hours.

  • Remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Hypothetical Synthesis Workflow

A Ketone + Nitrile + Sulfur B Gewald Reaction A->B C 2-Aminothiophene Precursor B->C D Oxidation (m-CPBA) C->D E 1,1-Dioxido-2,3-dihydrothiophen-3-amine intermediate D->E F N-Alkylation (Ethyl Bromoacetate) E->F G Ester Intermediate F->G H Hydrolysis (LiOH) G->H I Final Product: this compound H->I

Caption: Hypothetical synthesis workflow for the target compound.

Hypothetical Application: Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

Given that related thiophene derivatives have been identified as inhibitors of mPGES-1, an enzyme involved in inflammation and cancer, we propose a protocol to evaluate the inhibitory activity of the title compound against this target.[7]

In Vitro mPGES-1 Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human mPGES-1.

Materials:

  • Recombinant human mPGES-1

  • Prostaglandin H₂ (PGH₂)

  • Glutathione (GSH)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compound dissolved in DMSO

  • Prostaglandin E₂ (PGE₂) standard

  • PGE₂ EIA Kit

  • 96-well microplates

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Create a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 10 µL of the test compound dilution (or DMSO for control).

  • Add 170 µL of the assay buffer containing GSH (final concentration 1 mM) and mPGES-1 enzyme (final concentration 5 µg/mL).

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 20 µL of PGH₂ (final concentration 5 µM).

  • Incubate the reaction at room temperature for 60 seconds.

  • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantify the amount of PGE₂ produced using a commercial PGE₂ EIA kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Hypothetical mPGES-1 Inhibition Assay Workflow

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Compound Dilutions C Add Compound, Enzyme, GSH to Plate A->C B Prepare Enzyme & Substrate Solutions B->C D Pre-incubate C->D E Initiate with PGH₂ D->E F Incubate E->F G Stop Reaction F->G H Quantify PGE₂ (EIA Kit) G->H I Calculate % Inhibition H->I J Determine IC₅₀ I->J

Caption: Workflow for the in vitro mPGES-1 inhibition assay.

Hypothetical Quantitative Data

The following table presents hypothetical data for the characterization and biological activity of the synthesized compound.

ParameterResult
Synthesis Yield 45% (Overall)
Purity (HPLC) >98%
¹H NMR Consistent with proposed structure
Mass Spectrometry (m/z) [M+H]⁺ = 192.03
mPGES-1 IC₅₀ 2.5 µM

Hypothetical Signaling Pathway Involvement

Inhibition of mPGES-1 by this compound would lead to a reduction in the production of Prostaglandin E₂ (PGE₂), a key mediator of inflammation and pain.

Hypothetical Signaling Pathway

AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH₂ COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE₂ mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor This compound Inhibitor->mPGES1

Caption: Potential mechanism of action via mPGES-1 inhibition.

References

Application Notes and Protocols for 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid (CAS 201990-24-1), hereafter referred to as Compound X, is a novel small molecule with a thiophene core. While the specific biological targets of Compound X are currently under investigation, its structural similarity to known cytostatic and anti-inflammatory agents suggests potential therapeutic applications. These application notes provide detailed protocols for characterizing the in vitro anti-cancer effects of Compound X using common cell-based assays. The described methods will enable researchers to assess its impact on cancer cell viability, proliferation, apoptosis, and cell cycle progression.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of Compound X against a Panel of Cancer Cell Lines

Cell LineTissue of OriginIC₅₀ (µM) of Compound XIC₅₀ (µM) of Doxorubicin (Positive Control)
A549Lung CarcinomaData to be filledData to be filled
MCF-7Breast AdenocarcinomaData to be filledData to be filled
HeLaCervical CancerData to be filledData to be filled
PC-3Prostate CancerData to be filledData to be filled
U-87 MGGlioblastomaData to be filledData to be filled

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth and should be calculated from dose-response curves.

Table 2: Apoptosis Induction by Compound X in A549 Cells

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-Data to be filledData to be filled
Compound XIC₅₀Data to be filledData to be filled
Staurosporine (Positive Control)1Data to be filledData to be filled

Table 3: Cell Cycle Analysis of A549 Cells Treated with Compound X

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control-Data to be filledData to be filledData to be filled
Compound XIC₅₀Data to be filledData to be filledData to be filled
Nocodazole (Positive Control)0.1Data to a be filledData to be filledData to be filled

Experimental Protocols

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of their viability and proliferation.[1]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Compound X

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X and a positive control (e.g., doorubicin) in complete culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the same concentration as in the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ values.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry analysis.[2][3]

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete culture medium

  • Compound X

  • Staurosporine (positive control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its predetermined IC₅₀ concentration for 24-48 hours. Include a vehicle control and a positive control (e.g., 1 µM staurosporine for 4 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[4][5][6]

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete culture medium

  • Compound X

  • Nocodazole (positive control)

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with Compound X at its IC₅₀ concentration for 24 hours. Include a vehicle control and a positive control (e.g., 0.1 µM nocodazole to induce G2/M arrest).

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis cluster_outcome Outcome start Cancer Cell Culture treatment Treatment with Compound X start->treatment viability MTT Assay (Cell Viability) treatment->viability apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist conclusion Characterization of Anticancer Activity ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: Experimental workflow for in vitro evaluation of Compound X.

PI3K_AKT_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes CompoundX Compound X CompoundX->AKT Inhibits (Hypothesized)

Caption: Hypothesized mechanism of action via the PI3K/AKT signaling pathway.

References

Application Notes and Protocols for Enzyme Inhibition Studies of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the enzyme inhibitory activity of "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" is not currently available in the public domain. The following application notes and protocols are provided as a detailed template. The data presented is hypothetical and serves to illustrate the expected format and content for such a document. Researchers should generate their own experimental data to validate these protocols for their specific applications.

Introduction

"this compound" is a novel small molecule with potential applications in enzyme inhibition. Its structural features, including the dihydrothiophene dioxide ring and the amino acid side chain, suggest possible interactions with the active sites of various enzymes. This document provides a template for the characterization of its inhibitory effects on a hypothetical enzyme, "Enzyme X," a key target in a hypothetical disease pathway.

Compound Details:

Identifier Value
IUPAC Name This compound
CAS Number 201990-24-1[1][2]
Molecular Formula C6H9NO4S[1][2]
Molecular Weight 191.20 g/mol [2]
Structure (Structure would be depicted here)

Hypothetical Enzyme Target: Enzyme X

For the purpose of this template, "Enzyme X" is a hypothetical serine protease implicated in the progression of an inflammatory disease. Inhibition of Enzyme X is a promising therapeutic strategy to alleviate disease symptoms.

Role of Enzyme X in Disease Signaling Pathway

Enzyme X is a key component of the "Inflamma-Signal Pathway," a hypothetical signaling cascade that leads to the production of pro-inflammatory cytokines.

InflammaSignal_Pathway Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Activation Receptor Activation Pro-inflammatory Stimulus->Receptor Activation Upstream Kinase Upstream Kinase Receptor Activation->Upstream Kinase EnzymeX_Activation Enzyme X (Target) Upstream Kinase->EnzymeX_Activation Substrate Cleavage Substrate Cleavage EnzymeX_Activation->Substrate Cleavage Signal Transduction Signal Transduction Substrate Cleavage->Signal Transduction Cytokine Production Cytokine Production Signal Transduction->Cytokine Production Inhibitor This compound Inhibitor->EnzymeX_Activation Inhibition

Caption: Hypothetical "Inflamma-Signal Pathway" showing the role of Enzyme X.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of "this compound" against Enzyme X can be determined through various in vitro assays.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

Inhibitor Target Enzyme IC50 (nM) Assay Condition
This compoundEnzyme X150 ± 2510 µM Substrate, 30 min incubation
Reference InhibitorEnzyme X50 ± 1010 µM Substrate, 30 min incubation
Kinetic Studies

To determine the mechanism of inhibition, enzyme kinetics are studied at various substrate and inhibitor concentrations.

Inhibitor Inhibition Type Ki (nM) Vmax (relative) Km (relative)
This compoundCompetitive75 ± 15UnchangedIncreased

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Enzyme Inhibition Assay Protocol

This protocol outlines a general procedure for measuring enzyme inhibition.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Buffer, Enzyme, Substrate, and Inhibitor Solutions B Dispense Buffer and Inhibitor to Microplate A->B C Add Enzyme and Incubate B->C D Initiate Reaction with Substrate C->D E Monitor Reaction Progress (e.g., Absorbance) D->E F Calculate Reaction Rates E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: General workflow for an enzyme inhibition assay.

Materials:

  • Purified Enzyme X

  • Fluorogenic substrate for Enzyme X

  • "this compound"

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

  • 96-well black microplates

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the inhibitor in DMSO.

    • Dilute the inhibitor to various concentrations in Assay Buffer.

    • Prepare working solutions of Enzyme X and its substrate in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well plate.

    • Add 10 µL of the diluted inhibitor or vehicle (DMSO) to the respective wells.

    • Add 20 µL of the Enzyme X solution to each well and incubate for 15 minutes at room temperature.

  • Initiate Reaction:

    • Add 20 µL of the substrate solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the kinetic read).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol for Determining Mechanism of Inhibition

This protocol is used to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Procedure:

  • Perform the enzyme inhibition assay as described in section 4.1.

  • Vary the concentrations of both the substrate and the inhibitor. A typical matrix would include at least three concentrations of the inhibitor and five concentrations of the substrate.

  • Calculate the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

  • Analyze the plot to determine the mechanism of inhibition:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

Selectivity Profile (Hypothetical)

To assess the specificity of the inhibitor, it should be tested against a panel of related enzymes.

Enzyme % Inhibition at 10 µM
Enzyme X 95%
Enzyme Y (related protease)20%
Enzyme Z (unrelated protease)<5%

Conclusion

This document provides a template for the characterization of "this compound" as an enzyme inhibitor. The hypothetical data presented suggests that this compound is a potent and selective competitive inhibitor of Enzyme X. These protocols can be adapted for the study of other enzyme inhibitors and provide a framework for the systematic evaluation of novel therapeutic candidates. Researchers are encouraged to use this template to structure their own experimental findings.

References

Application Notes and Protocols for 2-Aminothiophene Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Extensive searches for the specific compound 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid (CAS No. 201990-24-1) in the public scientific literature and chemical databases did not yield specific data regarding its medicinal chemistry applications, biological activity, or detailed experimental protocols. The compound is commercially available from several suppliers for research purposes[1].

Given the lack of specific information on the requested molecule, this document provides a broader overview of the medicinal chemistry of 2-aminothiophene derivatives . This class of compounds is a well-established and versatile scaffold in drug discovery, known for a wide range of biological activities. The information presented here is intended to serve as a valuable resource for researchers interested in the potential of this chemical class.

Introduction to 2-Aminothiophenes in Medicinal Chemistry

The 2-aminothiophene scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Its derivatives have been reported to exhibit a diverse range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The versatility of the 2-aminothiophene core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Key Biological Activities of 2-Aminothiophene Derivatives

While specific data for "this compound" is unavailable, the broader class of 2-aminothiophene derivatives has been investigated for several therapeutic applications.

Biological ActivityDescriptionKey Findings from Literature
Anticancer Derivatives have shown cytostatic and apoptotic effects against various cancer cell lines.Certain 2-aminothiophene-3-carboxylic acid ester derivatives exhibit selective cytostatic activity against T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines. These compounds were found to suppress protein synthesis and induce apoptosis[2].
Anti-leishmanial 2-Aminothiophene derivatives have been identified as promising candidates for the development of new treatments for leishmaniasis.Structure-activity relationship studies have shown that modifications at the C-3, C-4, and C-5 positions of the 2-aminothiophene ring can significantly modulate the anti-leishmanial activity, with some compounds showing IC50 values in the low micromolar range[3].
GLP-1R Modulation Some 2-aminothiophene analogs act as positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.A 2-aminothiophene-3-arylketone analogue was found to increase insulin secretion and lower blood glucose levels in mice, demonstrating its potential as a GLP-1R PAM[4].
General Biological Relevance The 2-aminothiophene scaffold is a versatile building block in the synthesis of various biologically active compounds.Reviews on 2-aminothiophene scaffolds highlight their importance as synthons for a wide range of heterocyclic compounds with diverse pharmacological properties[5].

Synthetic Protocols for 2-Aminothiophene Derivatives

The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes. This one-pot, multi-component reaction typically involves an α-cyano ester (or other activated nitrile), a ketone or aldehyde, and elemental sulfur in the presence of a base.

General Protocol for Gewald Synthesis of 2-Aminothiophenes

Materials:

  • An active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)

  • A carbonyl compound (aldehyde or ketone)

  • Elemental sulfur

  • A suitable organic base (e.g., triethylamine, morpholine, or piperidine)

  • A solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

  • To a solution of the active methylene nitrile (1 equivalent) and the carbonyl compound (1 equivalent) in the chosen solvent, add the organic base (catalytic amount, typically 0.1-0.2 equivalents).

  • Stir the mixture at room temperature for a designated time to facilitate the Knoevenagel condensation.

  • To the resulting mixture, add elemental sulfur (1.1 equivalents).

  • Heat the reaction mixture at a specified temperature (often reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated product by filtration.

  • Wash the crude product with water and a suitable organic solvent (e.g., cold ethanol) to remove impurities.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure 2-aminothiophene derivative.

Note: Reaction conditions such as temperature, reaction time, and the choice of base and solvent may need to be optimized for different substrates.

Experimental Workflow for Screening 2-Aminothiophene Derivatives

The following diagram illustrates a general workflow for the discovery and initial evaluation of novel 2-aminothiophene derivatives in a medicinal chemistry program.

G General Workflow for 2-Aminothiophene Drug Discovery cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation A Synthesis of 2-Aminothiophene Library (e.g., via Gewald Reaction) B Purification (e.g., Chromatography, Recrystallization) A->B C Structural Characterization (e.g., NMR, MS, HRMS) B->C D Primary Biological Screening (Target-based or Phenotypic Assays) C->D E Hit Identification D->E F Dose-Response & IC50/EC50 Determination E->F G Selectivity & Off-Target Profiling F->G H Structure-Activity Relationship (SAR) Studies G->H I ADME-Tox Profiling (e.g., Solubility, Stability, Cytotoxicity) H->I J Animal Model Efficacy Studies I->J K Pharmacokinetic (PK) Studies J->K L L K->L Candidate Selection

Caption: A generalized workflow for the discovery of bioactive 2-aminothiophene derivatives.

Signaling Pathways

As no specific biological target or pathway has been identified for "this compound," a relevant signaling pathway diagram cannot be generated. For other 2-aminothiophene derivatives, the relevant pathways would depend on their specific molecular targets. For instance, for the GLP-1R modulating compounds, a diagram of the GLP-1 signaling cascade leading to insulin secretion would be appropriate.

Conclusion

While the specific compound "this compound" remains uncharacterized in the scientific literature, the broader class of 2-aminothiophene derivatives represents a rich field for medicinal chemistry research. The established synthetic routes and the diverse biological activities associated with this scaffold provide a strong foundation for the design and development of novel therapeutic agents. Researchers are encouraged to use the general protocols and workflows presented here as a starting point for their investigations into this promising area of drug discovery.

References

Application Notes and Protocols for the Analytical Method Development of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid is a molecule of interest in pharmaceutical and chemical research. Its structure, incorporating a sulfolane-like moiety and an amino acid side chain, presents unique challenges and opportunities for analytical method development. The high polarity of the molecule suggests that while challenging, liquid chromatography-based methods are the most suitable for its quantification.

This document provides detailed application notes and protocols for the development of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of this compound. Due to the absence of specific published methods for this analyte, the following protocols are proposed based on the analysis of structurally related compounds, such as sulfolane and various amino acids.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the routine quantification of this compound in relatively clean sample matrices.

Chromatographic Conditions

A reversed-phase HPLC method is proposed to retain and separate the polar analyte. The use of a C18 column with a polar endcapping will provide a suitable stationary phase. The mobile phase composition is critical for achieving good peak shape and retention.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm
Experimental Protocol: HPLC-UV Analysis
  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of water and acetonitrile. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • For drug substance: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration within the calibration range.

    • For biological matrices (e.g., plasma, urine): Perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of the sample. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Dilute the supernatant with Mobile Phase A to bring the concentration into the calibration range.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Analysis: Inject the prepared standards and samples.

  • Data Processing: Integrate the peak corresponding to the analyte and construct a calibration curve by plotting peak area against concentration. Determine the concentration of the analyte in the samples from the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Protein Precipitation) Sample_Prep->HPLC_System UV_Detection UV Detection (220 nm) HPLC_System->UV_Detection Elution Integration Peak Integration UV_Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification LCMS_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis & Quantification Standard_Prep Standard Preparation Infusion Direct Infusion Standard_Prep->Infusion LC_Gradient_Opt LC Gradient Optimization Standard_Prep->LC_Gradient_Opt Sample_Prep Sample Preparation (Protein Precipitation) LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis SRM_Optimization SRM Transition Optimization Infusion->SRM_Optimization Optimize Parameters SRM_Optimization->LCMS_Analysis LC_Gradient_Opt->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing

Application Notes and Protocols for the Purification of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid is a molecule of interest in medicinal chemistry and drug development, incorporating a sulfone moiety within a dihydrothiophene ring linked to an amino acid. The purity of this compound is critical for its biological evaluation and subsequent applications. This document provides detailed protocols for the purification of this zwitterionic compound, focusing on recrystallization and ion-exchange chromatography as primary methods.

Purification Strategy Overview

The purification of this compound can be approached through two main techniques, often used sequentially for optimal purity. The initial purification of the crude product is typically achieved by recrystallization, which is effective for removing bulk impurities. For higher purity requirements, ion-exchange chromatography is employed to separate the target molecule from structurally similar impurities and residual salts.

Purification_Workflow cluster_main Purification Workflow Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Dissolution in hot solvent Filtration_Drying_1 Filtration & Drying Recrystallization->Filtration_Drying_1 Cooling & Crystallization Purity_Analysis_1 Purity Analysis (TLC/HPLC) Filtration_Drying_1->Purity_Analysis_1 Ion_Exchange Ion-Exchange Chromatography Purity_Analysis_1->Ion_Exchange If purity < 98% Pure_Product Pure Product (>98%) Purity_Analysis_1->Pure_Product If purity ≥ 98% Desalting Desalting & Lyophilization Ion_Exchange->Desalting Elution Final_QC Final QC (HPLC, NMR, MS) Desalting->Final_QC Final_QC->Pure_Product Purity_Analysis cluster_analysis Purity Assessment Logic Purified_Sample Purified Sample HPLC HPLC Analysis Purified_Sample->HPLC Quantitative Purity NMR NMR Spectroscopy Purified_Sample->NMR Structural Integrity MS Mass Spectrometry Purified_Sample->MS Molecular Weight Purity_Confirmation Purity & Identity Confirmed HPLC->Purity_Confirmation NMR->Purity_Confirmation MS->Purity_Confirmation

The Synthetic Potential of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid is a bifunctional molecule featuring a sulfolene moiety and an amino acid side chain. The sulfone group, a strong electron-withdrawing and polar functional group, enhances the physicochemical properties of molecules, such as solubility and metabolic stability, making it an attractive scaffold in medicinal chemistry.[1] The dihydrothiophene ring system and the amino acid substituent offer multiple reactive sites for further chemical modifications, positioning this compound as a versatile building block for the synthesis of a diverse range of heterocyclic compounds and complex molecular architectures. This document provides an overview of the potential applications of this compound in organic synthesis, supported by detailed experimental protocols for key transformations.

While direct synthetic applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The sulfolane and dihydrothiophene scaffolds are increasingly recognized for their importance in drug development.[1] Derivatives of 3-aminotetrahydrothiophene 1,1-dioxides have been investigated as potent activators of the antioxidant response element (ARE), a key pathway in cellular defense against oxidative stress.

Application Notes

The unique structural features of this compound allow for its participation in a variety of organic reactions. The secondary amine and the carboxylic acid functionalities are amenable to a wide range of common organic transformations. Furthermore, the dihydrothiophene ring can potentially undergo reactions such as hydrogenation, halogenation, and cycloadditions.

Key Potential Applications:

  • Peptide Synthesis: The amino acid moiety allows for its incorporation into peptide chains, introducing a heterocyclic constraint and a polar sulfone group. This can be valuable for creating peptidomimetics with altered pharmacological properties.

  • Synthesis of Fused Heterocycles: The bifunctional nature of the molecule makes it an ideal precursor for the synthesis of fused heterocyclic systems. For instance, intramolecular cyclization could lead to the formation of thieno[2,3-b]pyrazinone or other related bicyclic structures.

  • Derivatization of the Amino and Carboxylic Acid Groups: The secondary amine can be acylated, alkylated, or used in condensation reactions. The carboxylic acid can be esterified, converted to an amide, or reduced to an alcohol, providing a plethora of derivatives with potentially interesting biological activities.

  • Modification of the Dihydrothiophene Ring: The double bond in the dihydrothiophene ring could potentially participate in Diels-Alder reactions, serving as a dienophile.[2]

Experimental Protocols

The following protocols are representative examples of how "this compound" could be utilized in organic synthesis, based on established methodologies for similar compounds.

Protocol 1: N-Acetylation of this compound

This protocol describes the protection of the secondary amine via acetylation, a common step to prevent side reactions in subsequent transformations.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine (10:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), water (1x), and saturated NaHCO₃ solution (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the N-acetylated product.

Table 1: Representative Quantitative Data for N-Acetylation

EntryStarting Material (mmol)Acetic Anhydride (eq)SolventReaction Time (h)Yield (%)
11.01.2DCM/Pyridine1285-95

Note: Yields are hypothetical and based on typical acetylation reactions.

Protocol 2: Fischer Esterification of this compound

This protocol details the conversion of the carboxylic acid to its corresponding methyl ester, which can be useful for increasing solubility in organic solvents and for further synthetic manipulations.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Reflux condenser and heating mantle

Procedure:

  • Suspend this compound (1.0 eq) in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of NaHCO₃.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by flash chromatography.

Table 2: Representative Quantitative Data for Fischer Esterification

EntryStarting Material (mmol)AlcoholCatalystReaction Time (h)Yield (%)
11.0MethanolH₂SO₄580-90

Note: Yields are hypothetical and based on typical esterification reactions.

Visualizations

Diagram 1: General Synthetic Transformations

G A This compound B N-Protected Derivative A->B Amine Protection (e.g., Acetylation) C Ester Derivative A->C Esterification (e.g., Fischer) D Amide Derivative A->D Amide Coupling E Fused Heterocycle A->E Intramolecular Cyclization G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification start Dissolve Starting Material in DCM/Pyridine add_reagent Add Acetic Anhydride at 0°C start->add_reagent react Stir at Room Temperature (12h) add_reagent->react wash Aqueous Wash (HCl, H₂O, NaHCO₃) react->wash dry Dry with MgSO₄ and Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Isolated Product purify->end

References

Applications of Aminothiophene Derivatives in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminothiophene derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in various fields of scientific research, particularly in medicinal chemistry and materials science. Their unique structural features and synthetic accessibility, primarily through the Gewald reaction, have made them privileged scaffolds in the design of novel therapeutic agents and functional materials. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in exploring the potential of aminothiophene derivatives in their work.

Medicinal Chemistry Applications

Aminothiophene derivatives have demonstrated a broad spectrum of biological activities, making them valuable lead compounds in drug discovery. Their ability to mimic phenyl groups and engage in various biological interactions has led to the development of potent anticancer, antimicrobial, and kinase-inhibiting agents. Furthermore, their neuroprotective properties are being explored for the treatment of neurodegenerative diseases.

Anticancer Activity

A significant area of research for aminothiophene derivatives is in oncology. Numerous studies have reported their cytotoxic effects against a wide range of cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and induction of apoptosis.

Quantitative Data: Anticancer Activity of Aminothiophene Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected aminothiophene derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
3b HepG2 (Liver)3.105 ± 0.14[1]
PC-3 (Prostate)2.15 ± 0.12[1]
4c HepG2 (Liver)a promising in vitro effect[1]
PC-3 (Prostate)a promising in vitro effect[1]
SB-44 Prostate Adenocarcinoma< 35[2]
Cervical Adenocarcinoma< 35[2]
SB-83 Prostate Adenocarcinoma< 35[2]
Cervical Adenocarcinoma< 35[2]
SB-200 Prostate Adenocarcinoma< 35[2]
Cervical Adenocarcinoma< 35[2]
2b Hep3B (Liver)5.46[3]
2d Hep3B (Liver)8.85[3]
2e Hep3B (Liver)12.58[3]
6CN14 HeLa (Cervical), PANC-1 (Pancreatic)More efficient than doxorubicin[4]
7CN09 HeLa (Cervical), PANC-1 (Pancreatic)More efficient than doxorubicin[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Aminothiophene derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of the aminothiophene derivative in the culture medium. Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Incubate for 24-72 hours.[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[5][6]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24 hours A->B C Prepare serial dilutions of aminothiophene derivative D Treat cells with compound dilutions C->D E Incubate for 24-72 hours D->E F Add MTT solution E->F G Incubate for 2-4 hours F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 value J->K

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[8][9] Aminothiophene derivatives have been successfully designed as potent kinase inhibitors, often by mimicking the hinge-binding region of ATP. Thieno[2,3-d]pyrimidines, a class of fused aminothiophene derivatives, are particularly prominent as kinase inhibitors.

Quantitative Data: Kinase Inhibitory Activity of Aminothiophene Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
3b VEGFR-20.126[1]
AKT-16.96[8]
4c VEGFR-20.075[1]
AKT-14.60[8]
Compound 5 FLT332.435 ± 5.5[10]
16b Clk40.011[9]
DRAK10.087[9]
Haspin0.1257[9]
Clk10.163[9]
Dyrk1B0.284[9]
Dyrk1A0.3533[9]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the IC50 value of a test compound against a target kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Target kinase and its specific substrate

  • Kinase assay buffer

  • ATP

  • Aminothiophene derivative stock solution (in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 96-well white plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of the aminothiophene derivative in the kinase assay buffer.

  • Assay Setup: Add 5 µL of the diluted compound or DMSO (for controls) to the wells of the assay plate.[11]

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the assay buffer and add 10 µL to each well (except negative controls).[11]

  • Reaction Initiation: Add 10 µL of ATP solution to all wells to start the reaction. Incubate at room temperature for 1-2 hours.[11]

  • Signal Detection: Add 25 µL of the ATP detection reagent to each well and incubate for 10 minutes at room temperature.[11]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.

Signaling Pathway: Inhibition of VEGFR-2 by Aminothiophene Derivatives

VEGFR2_Inhibition cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK PLCg->MAPK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MAPK->Proliferation Inhibitor Aminothiophene Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by aminothiophene derivatives.

Antimicrobial Activity

Aminothiophene derivatives have also been investigated for their potential as antimicrobial agents against a variety of bacterial and fungal pathogens.[12][13] They represent a promising scaffold for the development of new antibiotics to combat the growing threat of antimicrobial resistance.

Quantitative Data: Antimicrobial Activity of Aminothiophene Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected aminothiophene derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Thiophenyl-pyrimidine derivative Staphylococcus aureus ATCC 2921324[14]
Methicillin-resistant S. aureus (MRSA)24[14]
Vancomycin-resistant Enterococcus (VRE)48[14]
7b Pseudomonas aeruginosa20 (86.9% inhibition)[15]
Staphylococcus aureus20 (83.3% inhibition)[15]
Bacillus subtilis19 (82.6% inhibition)[15]
3a More potent than Ampicillin and Gentamicin[16]
3c Aspergillus fumigatus24.3 ± 0.68[16]
Syncephalastrum racemosum24.8 ± 0.64[16]

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Aminothiophene derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Inoculum Preparation: Culture the microbial strain to the logarithmic growth phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[14]

  • Compound Dilution: Prepare two-fold serial dilutions of the aminothiophene derivative in the broth medium in a 96-well plate.[17]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[14]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible growth, which can be determined visually or by measuring the optical density at 600 nm.[14]

Neurodegenerative Disease Research

Emerging research suggests that aminothiophene derivatives may have therapeutic potential for neurodegenerative disorders like Alzheimer's disease.[18] Their proposed mechanisms include the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's.

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

The Thioflavin T (ThT) assay is a common method to monitor the formation of amyloid fibrils.

Materials:

  • Aβ peptide (e.g., Aβ42)

  • Thioflavin T (ThT) stock solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • Aminothiophene derivative stock solution (in DMSO)

  • 96-well black, clear-bottom plates

  • Fluorometer

Procedure:

  • Reagent Preparation: Prepare working solutions of Aβ peptide, ThT, and serial dilutions of the aminothiophene derivative in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the Aβ peptide solution, the aminothiophene derivative dilution (or vehicle control), and the ThT solution.[18]

  • Incubation: Incubate the plate at 37°C, with intermittent shaking to promote aggregation.[1]

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a fluorometer with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.[18]

  • Data Analysis: Plot the fluorescence intensity versus time to monitor the aggregation kinetics. Calculate the percentage of inhibition of aggregation at a specific time point for each compound concentration.

Workflow for Thioflavin T Assay

ThT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Aβ peptide solution D Mix reagents in 96-well plate A->D B Prepare Thioflavin T solution B->D C Prepare aminothiophene derivative dilutions C->D E Incubate at 37°C with shaking D->E F Measure fluorescence periodically E->F G Plot fluorescence vs. time F->G H Calculate % inhibition G->H

Caption: Workflow of the Thioflavin T assay for Aβ aggregation inhibition.

Synthesis of Aminothiophene Derivatives

The Gewald three-component reaction is the most common and versatile method for synthesizing polysubstituted 2-aminothiophenes.[19][20] This one-pot reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

This protocol provides a general procedure for the Gewald synthesis.

Materials:

  • Ketone or aldehyde

  • Active methylene nitrile (e.g., ethyl cyanoacetate)

  • Elemental sulfur

  • Base (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol)

  • Reaction flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the ketone or aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent like ethanol.

  • Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Gewald Reaction Mechanism

Gewald_Reaction cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition of Sulfur cluster_step3 Step 3: Cyclization and Tautomerization Ketone Ketone/Aldehyde Intermediate1 α,β-Unsaturated Nitrile Ketone->Intermediate1 Nitrile Active Methylene Nitrile Nitrile->Intermediate1 Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 Sulfur Sulfur Sulfur->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Product 2-Aminothiophene Intermediate3->Product Tautomerization

Caption: Simplified mechanism of the Gewald reaction.

Materials Science Applications

The unique electronic and optical properties of thiophene-based compounds have led to their exploration in materials science, particularly in the field of organic electronics.

Organic Solar Cells

Thiophene derivatives, especially polythiophenes and small molecules with a donor-π-acceptor architecture, are widely used as the electron donor material in the active layer of organic solar cells (OSCs).[21] Their tunable band gaps and good charge transport properties contribute to the overall power conversion efficiency (PCE) of the devices.

Quantitative Data: Performance of Organic Solar Cells with Thiophene Derivatives

Donor MaterialAcceptorPCE (%)V_oc (V)J_sc (mA/cm²)FF (%)Reference
P10 (dithieno[3,2-b;2',3'-d]thiophene copolymer) PC60BM1.910.645.6764[22]
P2 (thieno[3,2-b]thiophene copolymer) PC60BM1.230.653.4555[22]
P8 (thiophene copolymer) PC60BM0.890.632.8949[22]
P4 (2,2'-bithiophene copolymer) PC60BM0.750.622.3452[22]
AOT3 (terthiophene-based acceptor) PCE106.590.6217.6359[23]

Experimental Protocol: Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol describes the fabrication of a conventional architecture organic solar cell.

Materials:

  • ITO-coated glass substrates

  • PEDOT:PSS (hole transport layer)

  • Aminothiophene derivative (donor) and fullerene derivative (acceptor, e.g., PCBM)

  • Chlorobenzene or other suitable organic solvent

  • Low work function metal (e.g., Ca, Al) for the cathode

  • Spin coater

  • Thermal evaporator

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially by sonicating in detergent, deionized water, and isopropanol.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at ~150°C.

  • Active Layer Deposition: Prepare a solution of the aminothiophene derivative and the acceptor in an organic solvent. Spin-coat this blend on top of the HTL and anneal to optimize the morphology.

  • Cathode Deposition: Deposit the cathode layer (e.g., Ca followed by Al) by thermal evaporation under high vacuum.

  • Device Characterization: Measure the current-voltage (J-V) characteristics of the device under simulated solar illumination (AM 1.5G, 100 mW/cm²) to determine the PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Structure of a Bulk Heterojunction Organic Solar Cell

OSC_Structure Sunlight Sunlight Glass Glass Substrate Sunlight->Glass ITO ITO (Anode) HTL PEDOT:PSS (HTL) ActiveLayer Active Layer (Aminothiophene Derivative:Acceptor) Cathode Cathode (e.g., Al)

Caption: Layered structure of a conventional bulk heterojunction organic solar cell.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid.

Troubleshooting Guide

Issue 1: Low Yield of Ethyl 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetate (Alkylation Step)

Q: My N-alkylation reaction of 3-amino-2,3-dihydrothiophene-1,1-dioxide with ethyl bromoacetate is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in this SN2 reaction are common and can often be attributed to several factors. Here are the primary causes and troubleshooting steps:

  • Over-alkylation: The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a second alkylation and the formation of a di-alkylated byproduct.

    • Solution: Use a large excess of the starting amine (3-amino-2,3-dihydrothiophene-1,1-dioxide) relative to the alkylating agent (ethyl bromoacetate). A molar ratio of 3:1 to 5:1 (amine:ester) is a good starting point. This statistically favors the mono-alkylation.

  • Competing Elimination Reaction: The base used to neutralize the HBr formed during the reaction can also promote the elimination of HBr from the ethyl bromoacetate, reducing the amount of alkylating agent available.

    • Solution: Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or a mild inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).

  • Low Reactivity: The nucleophilicity of the amine might be reduced by the electron-withdrawing sulfone group.

    • Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, monitor the temperature closely, as excessive heat can favor side reactions. The choice of solvent can also play a role; polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally suitable.

  • Reagent Quality: Impurities or degradation of starting materials, particularly the ethyl bromoacetate, can negatively impact the yield.

    • Solution: Ensure the use of high-purity, dry reagents and solvents. Ethyl bromoacetate should be stored properly and, if necessary, distilled before use.

Issue 2: Formation of a Significant Amount of Di-alkylated Byproduct

Q: I am observing a significant amount of the di-alkylated byproduct in my reaction mixture, which is complicating purification and lowering the yield of my desired product. How can I minimize this?

A: The formation of the di-alkylated product is a classic challenge in the N-alkylation of primary amines. Here are strategies to favor mono-alkylation:

  • Stoichiometry Control: As mentioned previously, using a large excess of the 3-amino-2,3-dihydrothiophene-1,1-dioxide is the most effective strategy.

  • Slow Addition of Alkylating Agent: Adding the ethyl bromoacetate dropwise to the solution of the amine and base over an extended period can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the mono-alkylated product reacting again.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature or even 0 °C) will slow down both the desired reaction and the subsequent over-alkylation. The reaction time will need to be extended accordingly.

Issue 3: Incomplete or Slow Hydrolysis of the Ethyl Ester

Q: The hydrolysis of the ethyl ester to the final carboxylic acid product is slow or does not go to completion. What can I do to improve this step?

A: Incomplete hydrolysis can be due to several factors, including the choice of base, solvent system, and reaction temperature.

  • Base Strength and Concentration: A common method for ester hydrolysis is using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

    • Solution: Ensure you are using a sufficient molar excess of the base (typically 2-3 equivalents). For LiOH, a mixture of THF and water is a common and effective solvent system. For NaOH, an aqueous ethanol or methanol solution can be used.

  • Reaction Temperature: Hydrolysis is often slow at room temperature.

    • Solution: Heating the reaction mixture can significantly accelerate the rate of hydrolysis. A temperature of 40-60 °C is a reasonable starting point. Monitor the reaction progress by TLC until the starting ester is no longer visible.

  • Solubility Issues: The ester may not be fully soluble in a purely aqueous medium, leading to a slow reaction.

    • Solution: Use a co-solvent system such as THF/water, methanol/water, or ethanol/water to ensure the homogeneity of the reaction mixture.

Issue 4: Difficulty in Purifying the Final Product

Q: How can I effectively purify the final this compound?

A: The purification strategy will depend on the nature of the impurities.

  • Removal of Unreacted Amine (from Alkylation): If a large excess of the starting amine was used, it needs to be removed.

    • Solution: After the alkylation and before hydrolysis, the excess amine can often be removed by an acidic wash (e.g., with dilute HCl) during the workup, provided the product ester is soluble in an organic solvent.

  • Separation from Di-alkylated Byproduct: The di-alkylated product will have different polarity and solubility compared to the mono-alkylated product.

    • Solution: Column chromatography on silica gel is a common method for separating the mono- and di-alkylated esters before the hydrolysis step.

  • Purification of the Final Carboxylic Acid: The final product is an amino acid and may be zwitterionic, which can make it less soluble in common organic solvents.

    • Solution: After hydrolysis and neutralization to the isoelectric point, the product may precipitate from the aqueous solution and can be collected by filtration. If it remains in solution, techniques like ion-exchange chromatography or recrystallization from a suitable solvent system (e.g., water/ethanol) can be employed.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

Q2: Can I perform the alkylation and hydrolysis in a one-pot procedure?

A2: A one-pot procedure is likely not ideal. The alkylation step is typically performed in an organic solvent with a base, while the hydrolysis requires aqueous conditions with a different base. Performing a workup after the alkylation to purify the intermediate ester is highly recommended to remove excess starting amine and any di-alkylated byproduct, which will simplify the purification of the final product.

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of both the alkylation and hydrolysis steps. For the alkylation, you can monitor the disappearance of the starting amine and the appearance of the product ester. For the hydrolysis, you can monitor the disappearance of the ester. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended.

Q4: Are there any alternative synthetic routes to consider for improving the yield?

A4: Yes, an alternative route that can avoid the issue of over-alkylation is reductive amination. This would involve reacting 3-oxo-tetrahydrothiophene-1,1-dioxide with glycine or a glycine ester in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This method is often more selective for the formation of the mono-alkylated product.

Data Presentation

Table 1: Summary of Strategies to Improve Yield in the Alkylation Step

ParameterRecommendation for Yield ImprovementRationale
Stoichiometry Use a 3- to 5-fold molar excess of 3-amino-2,3-dihydrothiophene-1,1-dioxide over ethyl bromoacetate.Statistically favors mono-alkylation over di-alkylation.
Base Use a non-nucleophilic base such as K₂CO₃, NaHCO₃, or DIPEA.Minimizes competing elimination reactions of the alkylating agent.
Temperature Maintain a moderate temperature (e.g., 25-50 °C).Balances reaction rate with minimizing side reactions.
Solvent Use a polar aprotic solvent like acetonitrile or DMF.Facilitates the SN2 reaction.
Addition Method Add ethyl bromoacetate dropwise to the amine solution.Maintains a low concentration of the alkylating agent to suppress over-alkylation.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetate

  • To a solution of 3-amino-2,3-dihydrothiophene-1,1-dioxide (3.0 equivalents) in anhydrous acetonitrile (ACN), add potassium carbonate (K₂CO₃) (2.0 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.0 equivalent) dropwise to the suspension over 30 minutes.

  • Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl ester.

Protocol 2: Synthesis of this compound (Hydrolysis)

  • Dissolve the purified ethyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)acetate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 2:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC until the starting ester is consumed.

  • Once the reaction is complete, acidify the mixture to approximately pH 3-4 with 1M HCl.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or chromatography.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis A 3-Amino-2,3-dihydrothiophene-1,1-dioxide C Ethyl 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetate A->C A->C K₂CO₃, ACN, 50°C B Ethyl bromoacetate B->C D This compound C->D LiOH, THF/H₂O Troubleshooting_Workflow start Low Yield in Alkylation Step q1 Is di-alkylation observed? start->q1 a1_yes Increase excess of amine Add alkylating agent slowly Lower reaction temperature q1->a1_yes Yes q2 Is starting material consumed? q1->q2 No a2_no Increase reaction temperature Increase reaction time Check reagent purity q2->a2_no No a2_yes Check for side reactions (e.g., elimination) Optimize workup and purification q2->a2_yes Yes Logical_Relationships params Key Parameters Molar Ratio (Amine:Ester) Temperature Base Strength outcome Desired Outcome High Yield of Mono-alkylated Product params:s->outcome:n Increase Ratio params:s->outcome:n Moderate Temp params:s->outcome:n Mild Base side_reaction Side Reaction Di-alkylation params:s->side_reaction:n Decrease Ratio params:s->side_reaction:n High Temp

"2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" (referred to herein as "the compound").

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

  • Amino Acid Moiety: The presence of a carboxylic acid and an amino group makes the molecule zwitterionic. This suggests that its aqueous solubility will be highly dependent on pH, with minimum solubility near its isoelectric point (pI) and higher solubility at pH values further from the pI.[1][2][3]

  • Sulfone Group: The 1,1-dioxido-thiophen group contains a polar sulfone functional group, which can participate in hydrogen bonding and may contribute to aqueous solubility.[4][5][6][7]

  • Dihydrothiophene Ring: The partially saturated heterocyclic ring is less aromatic and more flexible than a thiophene ring, which can influence crystal packing and, consequently, solubility.

Q2: Why is my compound crashing out of solution?

A2: Precipitation can occur for several reasons:

  • pH Shift: If the pH of the solution moves closer to the compound's isoelectric point, its solubility will decrease, leading to precipitation.[2][3]

  • Solvent Change: The compound may be soluble in an initial solvent (like DMSO) but precipitate when diluted into an aqueous buffer where it is less soluble.

  • Supersaturation: The solution may be temporarily supersaturated, and precipitation occurs as it equilibrates to its thermodynamic solubility limit.

  • Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation.

Q3: What is the difference between kinetic and thermodynamic solubility?

A3:

  • Kinetic Solubility: This is the concentration of a compound that dissolves when a solution (often in DMSO) is rapidly added to an aqueous buffer. It's a measure of how quickly the compound precipitates and is often higher than thermodynamic solubility. It is a key parameter in early drug discovery for high-throughput screening.[8][9][10]

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution with an excess of the solid compound. It represents the true solubility and is a critical parameter for formulation and development.[9][11]

Troubleshooting Guide for Solubility Issues

If you are encountering poor solubility with "this compound," follow this step-by-step guide to diagnose and address the issue.

Step 1: Basic Characterization
  • pH-Solubility Profile: The first and most critical step is to determine the compound's solubility at various pH values. Given its zwitterionic nature, this will provide the most insight.

  • Visual Inspection: Observe the solid material. Is it crystalline or amorphous? Amorphous forms are generally more soluble but can be less stable.[12][13][14]

Step 2: Systematic Troubleshooting Workflow

Below is a workflow to guide you through resolving solubility challenges.

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Solution Strategies cluster_3 Outcome A Low Solubility Observed B Determine pH-Solubility Profile A->B Start Here C Assess Need for Organic Co-solvent B->C Low solubility across all pHs D pH Adjustment B->D pH dependence found E Co-solvent Addition C->E F Salt Formation C->F If ionizable G Particle Size Reduction C->G If dissolution rate is the issue H Amorphous Solid Dispersion C->H Advanced approach I Solubility Goal Achieved D->I E->I F->I G->I H->I

Fig 1. Troubleshooting workflow for solubility issues.
Step 3: Applying Solutions

Based on the workflow, here are common solutions to try:

1. pH Adjustment

Because the compound is an amino acid derivative, its charge state and solubility are highly dependent on pH.[1][2][3]

  • Acidic pH: At low pH, the carboxylic acid will be protonated (neutral) and the amino group will be protonated (positive charge). The net positive charge should increase solubility in aqueous media.

  • Basic pH: At high pH, the carboxylic acid will be deprotonated (negative charge) and the amino group will be neutral. The net negative charge should also increase solubility.

  • Isoelectric Point (pI): At the pI, the net charge is zero, and the compound will likely exhibit its lowest solubility.

2. Use of Co-solvents

If pH adjustment is insufficient, using a water-miscible organic co-solvent can increase solubility.[15][16][17][18]

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and DMSO are frequently used.[15][17]

  • Screening: It is advisable to screen a panel of co-solvents at different concentrations (e.g., 5%, 10%, 20%) to find the optimal system.

3. Salt Formation

For ionizable compounds, forming a salt is a highly effective method to increase solubility and dissolution rate.[19][20][21][22]

  • For the Basic Amino Group: Form a salt with an acid (e.g., hydrochloride, mesylate).

  • For the Acidic Carboxyl Group: Form a salt with a base (e.g., sodium, potassium).

  • Screening: A salt screening study should be performed to identify a stable, crystalline salt with improved properties.[19][20][21]

4. Particle Size Reduction

Reducing the particle size increases the surface area available for dissolution, which can improve the dissolution rate.[23][24][25][26] This is particularly useful if the dissolution rate, not the thermodynamic solubility, is the limiting factor.

  • Methods: Micronization or nanocrystallization can be employed.

5. Amorphous Solid Dispersions (ASDs)

Converting the crystalline material to a high-energy amorphous state can significantly increase its apparent solubility.[12][13][14][27][28]

  • Method: The compound is dispersed in a polymer matrix.

  • Considerations: Amorphous forms are thermodynamically unstable and may revert to a more stable, less soluble crystalline form over time.

Data Presentation

The following tables present hypothetical data to illustrate how to structure and compare results from solubility experiments.

Table 1: pH-Dependent Aqueous Solubility of the Compound at 25°C

pHSolubility (µg/mL)Standard Deviation (µg/mL)
2.0150075
4.025015
6.0505
7.4807
9.0180090

Table 2: Co-solvent Effects on Solubility at pH 7.4

Co-solvent (10% v/v)Solubility (µg/mL)Fold Increase
None (Buffer)801.0
Ethanol2403.0
Propylene Glycol4505.6
PEG 40098012.3

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of the compound in an aqueous buffer.

Methodology:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Seal the plate and shake for 2 hours at room temperature.

  • After incubation, measure the amount of precipitate by nephelometry (light scattering) or separate the undissolved solid by filtration or centrifugation.[11][29]

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[10][11]

G A 10 mM Stock in DMSO B Add to Aqueous Buffer (1:100) A->B C Shake for 2h B->C D Separate Solid C->D E Quantify Supernatant (LC-MS) D->E

Fig 2. Workflow for Kinetic Solubility Assay.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

Objective: To determine the equilibrium solubility of the compound.

Methodology:

  • Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing a known volume of the desired solvent (e.g., 1 mL of buffer).

  • Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm that excess solid is still present.

  • Filter the solution through a 0.22 µm filter to remove any undissolved solid.

  • Dilute the filtrate appropriately and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).[11]

G A Add Excess Solid to Buffer B Shake for 24-48h at 25°C A->B C Filter (0.22 µm) B->C D Quantify Filtrate (HPLC-UV) C->D

Fig 3. Workflow for Thermodynamic Solubility Assay.

References

"2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" stability and degradation problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid (CAS 201990-24-1).[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. Based on the stability of similar sulfolene compounds, storage at 2-8°C is recommended for long-term stability. The compound is expected to be chemically stable under standard ambient conditions (room temperature) for short periods. Strong heating should be avoided as it may lead to thermal decomposition.

Q2: What is the known stability profile of this compound in different solvents?

  • Aprotic Solvents (e.g., DMSO, DMF): The compound is likely to be relatively stable in dry aprotic solvents. However, the presence of water can facilitate hydrolysis.

  • Protic Solvents (e.g., Water, Alcohols): In aqueous solutions, the compound's stability may be pH-dependent. At neutral to acidic pH, the amino acid moiety is expected to be stable. Under strongly basic conditions, degradation may be accelerated.

  • Chlorinated Solvents (e.g., DCM, Chloroform): Generally, the compound should be stable for short-term use, provided the solvent is free of acidic impurities.

Q3: Are there any known incompatibilities with other common lab reagents?

A3: Avoid strong oxidizing agents, as the sulfide in the thiophene ring, even in its oxidized sulfone state, can be susceptible to further oxidation under harsh conditions. Strong acids or bases may catalyze degradation reactions. Reactions with primary amines or other nucleophiles should be carried out under controlled conditions to avoid unwanted side reactions.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Symptom: You observe variable results in your assays, such as decreased potency, unexpected side products, or a complete loss of activity.

Possible Cause: Degradation of the compound due to improper handling or storage.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Visual Inspection: Check for any change in the physical appearance (color, crystallinity) of your solid compound.

    • Purity Analysis: Re-analyze the purity of your compound stock using High-Performance Liquid Chromatography (HPLC). A typical HPLC method for related sulfolene compounds uses a C18 reverse-phase column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid).[3][4]

  • Review Solution Preparation and Storage:

    • Fresh Solutions: Prepare fresh solutions for each experiment. Avoid using old stock solutions, especially if they have been stored in protic solvents.

    • Solvent Purity: Ensure that the solvents used are of high purity and dry, where necessary.

    • Storage of Solutions: If solutions must be stored, keep them at -20°C or -80°C in tightly sealed vials and minimize freeze-thaw cycles.

  • Assess Experimental Conditions:

    • pH Control: If working in aqueous buffers, ensure the pH is controlled and within a range where the compound is stable (typically pH 4-7).

    • Temperature: Avoid exposing the compound to high temperatures for extended periods.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Symptom: During HPLC analysis of your sample, you observe new peaks that were not present in the initial analysis of the compound.

Possible Cause: The compound is degrading under your experimental or storage conditions.

Plausible Degradation Pathways:

  • Hydrolysis: The amino acid side chain could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidative Degradation: The dihydrothiophene ring, although containing a sulfone, might be susceptible to further oxidation, leading to ring-opening products.

  • Thermal Decomposition: As with other sulfolenes, thermal stress can cause extrusion of sulfur dioxide, leading to a diene product.[5]

  • Intramolecular Cyclization: The amino acid moiety could potentially undergo intramolecular cyclization to form a lactam.

Troubleshooting and Identification of Degradants:

  • Stress Testing: To identify potential degradants, perform stress testing on the compound under various conditions (acidic, basic, oxidative, thermal, and photolytic). Analyze the stressed samples by LC-MS to identify the mass of the degradation products.

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information can help in proposing the structures of the degradation products.

  • Forced Degradation Study Protocol: A summary of a typical forced degradation study is provided in the table below.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24hHydrolysis of the amide bond, ring opening
Base Hydrolysis 0.1 M NaOH at 60°C for 24hHydrolysis, potential elimination reactions
Oxidation 3% H₂O₂ at room temperature for 24hRing oxidation and opening
Thermal Solid sample at 100°C for 48hSO₂ extrusion, decarboxylation
Photolytic Solution exposed to UV light (e.g., 254 nm)Photodegradation products

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment
  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 2: Sample Preparation for Stability Studies
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of 100 µg/mL.

  • Incubate the samples under the specified conditions for the designated time.

  • At each time point, withdraw an aliquot, neutralize it if necessary (for acid and base stressed samples), and dilute with the mobile phase to a final concentration suitable for HPLC analysis.

  • Analyze the samples by HPLC as described in Protocol 1.

Visualizations

stability_workflow cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in DMSO) dilute Dilute to 100 µg/mL in Stressor Solution prep->dilute thermal Thermal (100°C, solid) prep->thermal Solid Sample acid Acidic (0.1M HCl, 60°C) dilute->acid base Basic (0.1M NaOH, 60°C) dilute->base oxidative Oxidative (3% H2O2, RT) dilute->oxidative neutralize Neutralize & Dilute acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize Dissolve & Dilute hplc HPLC-UV Analysis neutralize->hplc lcms LC-MS for Degradant ID hplc->lcms

Caption: Workflow for forced degradation studies.

degradation_pathway cluster_degradation Potential Degradation Pathways cluster_products Potential Products parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation thermal_decomp Thermal Decomposition parent->thermal_decomp cyclization Intramolecular Cyclization parent->cyclization prod_hydrolysis Ring-Opened Products hydrolysis->prod_hydrolysis prod_oxidation Further Oxidized Species oxidation->prod_oxidation prod_thermal Diene + SO2 thermal_decomp->prod_thermal prod_cyclization Lactam cyclization->prod_cyclization

Caption: Plausible degradation pathways.

References

Technical Support Center: Synthesis of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis is typically a nucleophilic substitution reaction (specifically, an N-alkylation). The starting materials are 3-amino-2,3-dihydrothiophene 1,1-dioxide and a haloacetic acid (e.g., bromoacetic acid or chloroacetic acid). The amino group of the dihydrothiophene derivative acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid and displacing the halide. A base is required to neutralize the generated hydrohalic acid and to deprotonate the amine, increasing its nucleophilicity.

Q2: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture against the starting materials. The disappearance of the starting amine and the appearance of a new, more polar spot (due to the carboxylic acid group) indicates product formation.

  • LC-MS: This technique can confirm the consumption of reactants and the formation of the product by checking for their respective molecular weights.

Q3: What are the expected spectroscopic characteristics of the final product?

  • ¹H NMR: Expect to see signals corresponding to the protons on the dihydrothiophene ring, a singlet or doublet for the methylene group of the acetic acid moiety, and exchangeable protons for the amine and carboxylic acid groups.

  • Mass Spectrometry (ESI-MS): The product should show a prominent ion corresponding to its molecular weight in negative ion mode [M-H]⁻ or positive ion mode [M+H]⁺.

Q4: Is the starting material, 3-amino-2,3-dihydrothiophene 1,1-dioxide, stable?

While generally stable, it is advisable to store it under inert gas (nitrogen or argon) in a cool, dry place. Amines can be susceptible to oxidation over time. Ensure the purity of the starting material before beginning the reaction, as impurities can lead to side reactions and lower yields.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Ineffective Base The chosen base may be too weak to sufficiently deprotonate the amine or neutralize the acid byproduct. Switch to a stronger, non-nucleophilic base. See Table 1 for a comparison of common bases.
Incorrect Solvent The reaction requires a polar aprotic solvent to dissolve the reactants and facilitate the SN2 reaction. Consider switching to DMF, DMSO, or Acetonitrile if you are using a less polar or protic solvent. See Table 2 for details.
Low Reaction Temperature The reaction may require heating to proceed at a reasonable rate. Increase the temperature incrementally (e.g., to 50-80 °C) while monitoring the reaction by TLC or LC-MS to avoid decomposition.
Poor Quality Starting Materials Verify the purity of your 3-amino-2,3-dihydrothiophene 1,1-dioxide and haloacetic acid using techniques like NMR or melting point analysis. Impurities can inhibit the reaction.
Premature Product Precipitation The product salt may precipitate out of the solution before the reaction is complete. Try a more polar solvent or a different base to improve solubility.

Issue 2: Formation of Multiple Products (Impurity Issues)

Potential Cause Recommended Solution
Dialkylation of the Amine The secondary amine product can be further alkylated by the haloacetic acid, leading to a dicarboxylic acid impurity. To minimize this, use a slight excess (1.1-1.2 equivalents) of the starting amine relative to the haloacetic acid. Adding the alkylating agent slowly can also help.
Decomposition of Starting Material or Product The sulfolene ring can be sensitive to high temperatures or strongly basic/acidic conditions. Run the reaction at the lowest effective temperature. Ensure the pH does not become excessively high.
Reaction with Solvent Some solvents, like DMF, can decompose at high temperatures to generate amines, which can act as competing nucleophiles. If heating above 100 °C, consider using a more stable solvent like DMSO.

Issue 3: Difficulty with Product Isolation and Purification

Potential Cause Recommended Solution
Product is Highly Water-Soluble As an amino acid, the product can be highly polar and water-soluble, making extraction difficult. After the reaction, acidify the aqueous solution to the isoelectric point (typically pH 3-4) to precipitate the zwitterionic product. The solid can then be collected by filtration.
Formation of Emulsions During Workup The product may act as a surfactant. To break emulsions during aqueous workup, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period.
Co-elution During Chromatography If purification by silica gel chromatography is attempted, the polar product may streak or not elute effectively. Consider using reverse-phase chromatography (C18) or ion-exchange chromatography for more effective purification. A mobile phase containing a small amount of acid (e.g., acetic acid or formic acid) can improve peak shape.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different parameters can affect the reaction outcome. These are representative data to guide optimization.

Table 1: Effect of Base on Reaction Outcome (Reaction Conditions: 1 eq. amine, 1.1 eq. bromoacetic acid, DMF, 60 °C, 12 h)

Base (2.5 eq.)pKa of Conjugate AcidObserved Yield (%)Notes
NaHCO₃6.3545%Slow reaction, significant starting material
K₂CO₃10.3385%Good yield, clean reaction profile
Et₃N10.7578%Effective, but can be harder to remove
DIPEA11.082%Good for sensitive substrates, less side rxns

Table 2: Effect of Solvent on Reaction Outcome (Reaction Conditions: 1 eq. amine, 1.1 eq. bromoacetic acid, 2.5 eq. K₂CO₃, 60 °C, 12 h)

SolventDielectric ConstantObserved Yield (%)Notes
Acetonitrile37.575%Good choice, easy to remove under vacuum
DMF38.388%Excellent solubility, high boiling point
DMSO47.286%High solubility, very high boiling point
THF7.630%Lower yield due to poor solubility of reactants

Experimental Protocols

General Protocol for the Synthesis of this compound

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3-amino-2,3-dihydrothiophene 1,1-dioxide (1.0 eq.).

  • Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMF, Acetonitrile) to achieve a concentration of approximately 0.2-0.5 M.

  • Base Addition: Add a base (e.g., K₂CO₃, 2.5 eq.). Stir the suspension for 10-15 minutes at room temperature.

  • Addition of Alkylating Agent: Dissolve bromoacetic acid (1.1 eq.) in a small amount of the reaction solvent and add it dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and filter off any inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in water and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

    • Adjust the pH of the aqueous layer to ~3-4 with 1M HCl. A precipitate should form.

  • Isolation:

    • Stir the suspension in an ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of a non-polar solvent (e.g., diethyl ether) to aid drying.

    • Dry the product under vacuum to yield the final compound.

Visualizations

G cluster_workflow Experimental Workflow reagent reagent process process decision decision output output A 1. Reagent Prep (Amine, Base, Solvent) B 2. Add Alkylating Agent (Haloacetic Acid) A->B C 3. Heat & Stir (Monitor by TLC/LC-MS) B->C D 4. Reaction Workup (Filter, Evaporate) C->D E 5. pH Adjustment (Precipitation) D->E F 6. Isolate Product (Filter & Dry) E->F G 7. Final Analysis (NMR, MS) F->G

Caption: General experimental workflow for the synthesis.

G cluster_troubleshooting Troubleshooting Decision Tree problem problem cause cause solution solution start Low Yield? cause1 Reaction Incomplete? start->cause1 Yes cause2 Side Products Formed? start->cause2 Yes cause3 Product Lost in Workup? start->cause3 Yes sol1a Increase Temperature cause1->sol1a sol1b Use Stronger Base cause1->sol1b sol1c Change Solvent cause1->sol1c sol2a Use 1.1 eq. Amine cause2->sol2a sol2b Lower Temperature cause2->sol2b sol3a Adjust pH to Isoelectric Point cause3->sol3a sol3b Use Ion-Exchange Chrom. cause3->sol3b

Caption: Troubleshooting logic for low product yield.

G cluster_pathway Reaction Pathway reactant1 3-Amino-2,3-dihydrothiophene 1,1-dioxide product This compound reactant1->product reactant2 Bromoacetic Acid reactant2->product byproduct HBr Salt product->byproduct + base Base (e.g., K₂CO₃) base->product +

Caption: Simplified N-alkylation reaction pathway.

"2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" byproduct identification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "this compound". The information is designed to help identify potential byproducts and address common issues encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in the synthesis of this compound?

A1: Impurities can arise from several sources during the synthesis of dihydrothiophene derivatives. These include side reactions during the formation of the dihydrothiophene ring, unreacted starting materials, and degradation of the product. For instance, the synthesis of sulfolene, a related compound, from butadiene and sulfur dioxide can be accompanied by polymerization if not properly inhibited.[1] Additionally, the stability of the sulfolane ring can be an issue, as it may degrade to form acidic byproducts.[2]

Q2: Can isomerization of the double bond in the dihydrothiophene ring occur?

A2: Yes, isomerization is a known phenomenon in sulfolene derivatives. For example, 3-sulfolene can isomerize to the more thermodynamically stable 2-sulfolene, especially in the presence of a base.[1] While the aminoacetic acid substituent at the 3-position may influence this, the potential for isomerization to an isomeric byproduct should be considered.

Q3: What are potential degradation pathways for this molecule?

A3: Sulfone compounds are generally stable.[3] However, under certain conditions, such as elevated temperatures or the presence of strong acids or bases, degradation can occur. For sulfolane, a related saturated compound, degradation can lead to acidic byproducts.[2] The amino acid side chain also introduces potential degradation pathways, such as decarboxylation or oxidation.

Troubleshooting Guide: Byproduct Identification

This guide provides a systematic approach to identifying unknown signals or impurities observed during the analysis of this compound.

Problem: Unexpected peaks are observed in my HPLC or LC-MS analysis.

Possible Cause 1: Isomeric Byproducts

  • Identification: Isomers will have the same mass-to-charge ratio (m/z) in mass spectrometry but different retention times in HPLC.

  • Suggested Action:

    • Confirm the molecular weight of the parent compound using high-resolution mass spectrometry.

    • If an unexpected peak has the same m/z, consider the possibility of a positional isomer of the double bond (e.g., 2-((1,1-Dioxido-2,5-dihydrothiophen-3-yl)amino)acetic acid).

    • NMR spectroscopy (¹H and ¹³C) can be used to confirm the position of the double bond and the substitution pattern.

Possible Cause 2: Starting Material or Reagent Contamination

  • Identification: Compare the retention times and mass spectra of the unknown peaks with those of all starting materials and reagents used in the synthesis.

  • Suggested Action:

    • Run analytical standards of all starting materials if available.

    • Review the purity of the reagents used in the synthesis.

Possible Cause 3: Degradation Products

  • Identification: Degradation products may have lower molecular weights than the target compound.

  • Suggested Action:

    • Analyze the sample under stressed conditions (e.g., elevated temperature, acidic or basic pH) to intentionally induce degradation and observe if the impurity peaks increase. Polar aromatic sulfonic acids have shown stability at acidic pH.[4]

    • Common degradation pathways for similar structures can involve the opening of the dihydrothiophene ring.

Possible Cause 4: Byproducts from Side Reactions

  • Identification: These byproducts can have a wide range of molecular weights.

  • Suggested Action:

    • Consider potential side reactions such as dimerization or polymerization. Polymerization has been observed in the synthesis of related sulfolenes.[1]

    • If the synthesis involves the reaction of 3-aminotetrahydrothiophene-1,1-dioxide with a haloacetic acid, unreacted starting materials may be present.

Summary of Potential Byproducts and Analytical Approaches
Potential Byproduct Class Typical Analytical Signature Recommended Identification Protocol
Isomers Same m/z, different HPLC retention timeHigh-Resolution Mass Spectrometry, 1D/2D NMR
Unreacted Starting Materials m/z and retention time match known starting materialsHPLC/LC-MS with standard co-injection
Degradation Products Often lower m/z than the parent compoundStress testing (heat, pH) followed by LC-MS analysis
Polymeric Byproducts Broad peaks in HPLC, repeating mass units in MSSize Exclusion Chromatography (SEC), MALDI-TOF MS
Oxidation Products Increase in mass corresponding to oxygen atoms (+16 Da)LC-MS, NMR to identify the site of oxidation

Experimental Protocols

Protocol 1: General Method for Byproduct Identification using LC-MS

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100 - 1000.

    • Data Analysis: Identify the m/z of the main peak and any impurity peaks. Compare the exact masses to theoretical values for potential structures.

Visualizations

Byproduct_Identification_Workflow cluster_0 Start: Observation cluster_1 Initial Characterization cluster_2 Hypothesis Generation cluster_3 Confirmation cluster_4 Conclusion Start Unexpected Peak in Analytical Data (e.g., HPLC, LC-MS) MS_Analysis Determine m/z (Mass Spectrometry) Start->MS_Analysis Compare_MW Compare m/z to Expected Product MW MS_Analysis->Compare_MW Isomer Isomer? Compare_MW->Isomer m/z = MW Starting_Material Starting Material? Compare_MW->Starting_Material m/z < MW Degradation Degradation Product? Compare_MW->Degradation m/z < MW Side_Reaction Side Reaction Product? Compare_MW->Side_Reaction m/z > or < MW NMR_Spectroscopy Structural Elucidation (NMR Spectroscopy) Isomer->NMR_Spectroscopy Standard_Injection Co-inject with Authentic Standard Starting_Material->Standard_Injection Stress_Studies Perform Stress Studies (Heat, pH) Degradation->Stress_Studies Side_Reaction->NMR_Spectroscopy End Byproduct Identified NMR_Spectroscopy->End Standard_Injection->End Stress_Studies->End

Caption: Workflow for the identification of unknown byproducts.

References

Technical Support Center: 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

A1: this compound is a research chemical.[1][2] Key identifiers include:

  • CAS Number: 201990-24-1[1][2]

  • Molecular Formula: C6H9NO4S[1][2]

  • Molecular Weight: 191.2 g/mol [1][2]

It is important to note that this compound is intended for research use only.[1][2]

Q2: In what solvents is the compound soluble?

SolventTemperature (°C)Observation
DMSO25Recommended starting solvent for creating high-concentration stock solutions.
Ethanol25May have limited solubility; test in small, precise volumes.
PBS (pH 7.4)25Solubility is expected to be low. Test for precipitation when diluting from a stock solution.
Water25Likely to have very low solubility.

Q3: What is the stability of the compound in solution?

A3: The stability of this compound in various solvents and at different temperatures has not been widely reported. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot stock solutions and store them at -20°C or -80°C. Perform a stability test by comparing the performance of a fresh solution to a thawed, stored solution in your assay. Lack of bioavailability or stability can be a significant hurdle in drug development.[3]

Troubleshooting Guides

Issue 1: High Variability in Assay Results

High variability between replicate wells or experiments can obscure true results.

  • Potential Cause 1: Inconsistent Pipetting.

    • Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and dispensing angle. Standardize all pipetting, incubation, and wash steps.[4]

  • Potential Cause 2: Edge Effects in Microplates.

    • Solution: Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to create a humidity barrier.

  • Potential Cause 3: Compound Precipitation.

    • Solution: Visually inspect your assay plate for any signs of precipitation after adding the compound. If precipitation is observed, you may need to lower the final concentration of the compound or use a different solvent system.

  • Potential Cause 4: Reagent Inconsistency.

    • Solution: Use the same lot of reagents across all experiments whenever possible to ensure reproducibility.[4]

Issue 2: Low or No Assay Signal

A weak or absent signal can make it difficult to distinguish between positive and negative results.[4]

  • Potential Cause 1: Suboptimal Reagent Concentration.

    • Solution: Perform a titration of your key reagents (e.g., antibodies, enzymes) to determine the optimal concentration for your assay. What works in one assay platform may not translate to another.[5]

  • Potential Cause 2: Incorrect Incubation Times or Temperatures.

    • Solution: Optimize incubation times and temperatures as shorter or colder conditions can reduce binding efficiency.[4]

  • Potential Cause 3: Inactive Compound.

    • Solution: Ensure your compound has not degraded. Prepare a fresh stock solution and compare its activity to your existing stock.

  • Potential Cause 4: Instrument Settings.

    • Solution: Verify that the instrument settings (e.g., filters, gain) are appropriate for your assay. An incorrect choice of emission filters is a common reason for TR-FRET assay failure.[6]

Issue 3: High Background Signal

A high background can mask the specific signal from your compound.

  • Potential Cause 1: Nonspecific Binding.

    • Solution: Optimize or change your blocking buffer (e.g., BSA, casein).[4] Increase the number and duration of wash steps.[4] Adding a detergent like Tween-20 (0.05%) to your wash buffer can also help reduce nonspecific interactions.[4]

  • Potential Cause 2: Cross-Reactivity of Reagents.

    • Solution: Test for cross-reactivity between your detection reagents and other components in the assay matrix.[4]

  • Potential Cause 3: Contamination.

    • Solution: Use fresh pipette tips for each sample to avoid cross-contamination.[4] Work in a clean environment and decontaminate surfaces regularly.[4]

Experimental Protocols

General Protocol for a Cell-Based Assay

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Further dilute in cell culture medium to the final desired concentrations.

  • Compound Treatment: Remove the old medium from the cells and add the medium containing the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period at 37°C in a CO2 incubator.

  • Assay Readout: Perform the assay according to the manufacturer's instructions (e.g., add detection reagents, measure fluorescence, luminescence, or absorbance).

  • Data Analysis: Subtract the background, normalize the data to controls, and plot the dose-response curve to determine IC50 or EC50 values.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation treatment Cell Treatment reagent_prep->treatment compound_prep Compound Dilution compound_prep->treatment cell_culture Cell Culture & Seeding cell_culture->treatment incubation Incubation treatment->incubation readout Signal Readout incubation->readout data_norm Data Normalization readout->data_norm curve_fit Curve Fitting data_norm->curve_fit results Results Interpretation curve_fit->results

Caption: A general experimental workflow for a cell-based assay.

troubleshooting_tree cluster_pipetting Pipetting Issues cluster_reagents Reagent & Compound Issues cluster_assay_conditions Assay Conditions start Inconsistent Results? pipette_check Calibrate Pipettes start->pipette_check Possible Pipetting Error reagent_lot Check Reagent Lots start->reagent_lot Possible Reagent Issue edge_effects Address Edge Effects start->edge_effects Possible Plate Issue technique_check Review Technique pipette_check->technique_check solution Consistent Results technique_check->solution compound_prep Prepare Fresh Compound reagent_lot->compound_prep precipitation_check Check for Precipitation compound_prep->precipitation_check precipitation_check->solution incubation_check Verify Incubation Time/Temp edge_effects->incubation_check incubation_check->solution

Caption: A decision tree for troubleshooting inconsistent assay results.

signaling_pathway compound This compound receptor Target Receptor compound->receptor Inhibits kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression Modulates

Caption: A hypothetical signaling pathway modulated by the compound.

References

Technical Support Center: Purification of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid (CAS 201990-24-1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this molecule stem from its zwitterionic nature at neutral pH, due to the presence of both a carboxylic acid and a secondary amine. This can lead to issues with solubility, crystallization, and chromatographic behavior. The polar sulfone group also contributes to its high polarity, making separation from polar impurities difficult.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities can arise from starting materials, side reactions, and degradation. Common impurities may include:

  • Unreacted starting materials from the synthesis.

  • By-products from the reaction, such as regioisomers or over-alkylated products.

  • Degradation products of the 2,3-dihydrothiophene-1,1-dioxide ring, which can be susceptible to isomerization or decomposition under harsh pH or high-temperature conditions.[1]

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a suitable column for polar analytes is the most common method to determine purity and quantify impurities.[2][3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural confirmation and can help identify impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.

  • Elemental Analysis: To confirm the elemental composition of the final compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Difficulty in Crystallizing the Product

Problem: The compound oils out or remains in solution during attempts at recrystallization. This is a common issue for zwitterionic compounds which can have high solubility in polar solvents and may not form a stable crystal lattice.[6][7][8][9][10]

Possible Solutions:

  • Solvent System Screening: Experiment with a variety of solvent systems. A good starting point is a polar protic solvent (e.g., water, ethanol) in which the compound is soluble at elevated temperatures, and a less polar co-solvent (e.g., isopropanol, acetone, acetonitrile) to induce precipitation upon cooling.

  • pH Adjustment: Adjusting the pH of the solution away from the isoelectric point can increase solubility. The compound can then be crashed out by adjusting the pH back to the isoelectric point where it is least soluble.

  • Slow Evaporation: If the compound is moderately volatile, slow evaporation of the solvent at room temperature or under reduced pressure can sometimes yield crystals.

  • Seeding: Introducing a seed crystal from a previously successful crystallization can induce crystallization.

Issue 2: Poor Separation from Polar Impurities using Chromatography

Problem: Co-elution of the product with polar impurities during reverse-phase HPLC or column chromatography. The high polarity of the target molecule makes it challenging to retain on standard C18 columns, leading to elution near the solvent front with other polar species.[3]

Possible Solutions:

  • Use of Polar-Embedded or Polar-Endcapped Columns: These types of reverse-phase columns are designed to provide better retention and separation of polar analytes.

  • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of the charged analyte on a reverse-phase column.[11]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge and is highly effective for purifying amino acids and other charged molecules.[12][13][14][15][16] Since the target molecule has both acidic and basic groups, both cation and anion exchange chromatography can be explored.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another chromatographic mode that is well-suited for the separation of highly polar compounds.

Experimental Protocols

The following are generalized protocols that can be adapted for the purification of this compound.

Protocol 1: Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of water and ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Illustrative Recrystallization Solvent Screening Data:

Solvent System (v/v)Solubility (Hot)Solubility (Cold)Crystal Formation
WaterHighHighPoor
EthanolModerateLowGood
Water/Ethanol (1:1)HighLowExcellent
IsopropanolLowVery Low-
AcetoneInsolubleInsoluble-
Protocol 2: Ion-Exchange Chromatography
  • Resin Selection and Preparation: Choose a suitable ion-exchange resin (e.g., a strong cation exchanger like Dowex 50W or a strong anion exchanger like Dowex 1). Prepare the resin by washing it with appropriate acidic and basic solutions, followed by equilibration with the starting buffer.[13]

  • Sample Loading: Dissolve the crude product in the starting buffer and load it onto the column.

  • Washing: Wash the column with the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound product using a pH gradient or an increasing salt concentration gradient.

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., HPLC, TLC) to identify the fractions containing the pure product.

  • Desalting: Pool the pure fractions and remove the salt by a suitable method such as dialysis, size-exclusion chromatography, or reverse-phase chromatography.

Protocol 3: Preparative Reverse-Phase HPLC
  • Column Selection: Select a preparative reverse-phase HPLC column suitable for polar compounds (e.g., a polar-endcapped C18 or a phenyl-hexyl column).

  • Mobile Phase Preparation: Prepare a mobile phase system, typically consisting of an aqueous buffer (e.g., water with 0.1% formic acid or acetic acid) and an organic modifier (e.g., acetonitrile or methanol).

  • Method Development: Develop a suitable gradient elution method on an analytical scale to achieve good separation between the product and impurities.

  • Preparative Run: Scale up the analytical method to the preparative scale. Dissolve the crude product in the mobile phase and inject it onto the column.

  • Fraction Collection: Collect fractions corresponding to the product peak.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Illustrative HPLC Purity Data:

Purification MethodPurity (%)Yield (%)
Single Recrystallization95.275
Ion-Exchange Chromatography>99.060
Preparative HPLC>99.550

Visualizations

Purification_Workflow cluster_0 Initial Purification cluster_1 Chromatographic Purification Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Partially Purified Partially Purified Recrystallization->Partially Purified Ion-Exchange Ion-Exchange Partially Purified->Ion-Exchange Prep_HPLC Prep_HPLC Partially Purified->Prep_HPLC Pure_Product_IEX Pure_Product_IEX Ion-Exchange->Pure_Product_IEX Pure_Product_HPLC Pure_Product_HPLC Prep_HPLC->Pure_Product_HPLC

Caption: General purification workflow for the target compound.

Troubleshooting_Logic Start Start Impure_Product Impure Product? Start->Impure_Product Recrystallization Attempt Recrystallization Impure_Product->Recrystallization Yes Chromatography Proceed to Chromatography Impure_Product->Chromatography Recrystallization Fails Pure_Product Pure_Product Impure_Product->Pure_Product No Oiling_Out Oiling Out? Recrystallization->Oiling_Out Adjust_Solvent_pH Adjust Solvent/pH Oiling_Out->Adjust_Solvent_pH Yes Oiling_Out->Pure_Product No Adjust_Solvent_pH->Recrystallization Chromatography->Pure_Product

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Purifying 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid".

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Purity After Initial Synthesis Incomplete reaction or presence of starting materials.Monitor reaction completion using TLC or LC-MS. If starting materials remain, consider extending the reaction time or adding more reagents.
Formation of side-products.Characterize major impurities by NMR or MS to understand their structure. Optimize reaction conditions (temperature, solvent, catalyst) to minimize side-product formation.
Difficulty in Removing Colored Impurities Presence of polymeric or high molecular weight by-products.Treatment with activated carbon during recrystallization can help adsorb colored impurities. Passing a solution of the compound through a short plug of silica gel or celite may also be effective.
Oxidation of the compound or impurities.Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Product is an Oil or Gummy Solid, Fails to Crystallize Presence of residual solvent.Ensure the product is thoroughly dried under high vacuum.
The compound has a low melting point or is amorphous.Attempt co-precipitation with a non-polar solvent. If unsuccessful, chromatographic purification is recommended.
Presence of impurities that inhibit crystallization.Purify the crude product by column chromatography before attempting recrystallization.
Poor Separation During Column Chromatography Inappropriate solvent system (eluent).Use a systematic approach to determine the optimal eluent. Start with a non-polar solvent and gradually increase polarity. TLC can be used to screen for effective solvent systems.
Improper choice of stationary phase.For this polar, acidic compound, silica gel is a common choice. If separation is poor, consider using alumina or reverse-phase silica.
Column overloading.Use an appropriate ratio of crude product to stationary phase (typically 1:20 to 1:100 by weight).
Compound Appears Unstable During Purification Decomposition on silica gel.The acidic nature of silica gel may cause degradation. Consider using neutral or basic alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.
Thermal degradation.Avoid excessive heat during solvent removal (rotoevaporation). Use a water bath at a moderate temperature.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of this compound?

A1: Based on common synthetic routes for similar compounds, potential impurities could include unreacted starting materials such as 3-amino-2,3-dihydrothiophene-1,1-dioxide and an acetic acid derivative, by-products from side reactions like dimerization or polymerization, and residual solvents or catalysts.

Q2: Which recrystallization solvents are most effective for this compound?

A2: The choice of solvent depends on the impurity profile. Given the polar nature of the target compound due to the sulfone, amine, and carboxylic acid groups, polar protic solvents like water, ethanol, or isopropanol, or mixtures thereof, are good starting points. Experimentation with solvent pairs (e.g., ethanol/water, methanol/diethyl ether) can also be effective.

Solvent System Expected Solubility Potential Outcome
WaterHighGood for removing non-polar impurities, but may require addition of a co-solvent for crystallization.
EthanolHighCan be a good single solvent for recrystallization if impurities have different solubilities.
IsopropanolModerateMay provide better crystal formation than more polar solvents.
Ethyl AcetateLow to ModerateUseful as an anti-solvent in combination with a more polar solvent.
DichloromethaneLowCan be used to wash the crude product to remove non-polar impurities.
HexaneInsolubleEffective as an anti-solvent to induce precipitation.

Q3: What type of column chromatography is recommended for this compound?

A3: Both normal-phase and ion-exchange chromatography can be effective.

  • Normal-Phase Chromatography: Use silica gel as the stationary phase with a gradient eluent system, starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity by adding methanol. The carboxylic acid group may cause streaking on the column; adding a small amount of acetic acid (0.5-1%) to the eluent can suppress this effect.

  • Ion-Exchange Chromatography: Given the presence of both an amino group (basic) and a carboxylic acid group (acidic), ion-exchange chromatography is a powerful purification technique. A strong cation exchange resin can be used to bind the compound, which can then be eluted with a buffer of appropriate pH or ionic strength.[1]

Q4: How can I confirm the purity of the final product?

A4: A combination of analytical techniques should be used to confirm purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity by peak area and confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or an ethanol/water mixture).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed, uniform bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or methanol). For this compound, a gradient of dichloromethane/methanol is a good starting point. Adding 0.5% acetic acid to the eluent can improve peak shape.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography purity_check Purity & Structure Confirmation (NMR, LC-MS, HPLC) recrystallization->purity_check column_chromatography->purity_check purity_check->recrystallization If impure purity_check->column_chromatography If impure pure_product Pure Product purity_check->pure_product If pure

Caption: General workflow for the purification and analysis of the target compound.

logical_relationship cluster_problem Problem cluster_diagnosis Diagnosis cluster_solution Solution impure_product Impure Product characterization Characterize Impurities (NMR, LC-MS) impure_product->characterization recrystallization Recrystallization characterization->recrystallization If non-polar impurities column_chromatography Column Chromatography characterization->column_chromatography If polar impurities ion_exchange Ion-Exchange Chromatography characterization->ion_exchange For ionic impurities or highly polar compounds

Caption: Decision-making process for selecting a purification method.

References

"2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" handling and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, it is recommended to store "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" at -20°C. For short-term storage, refrigeration at 4°C is acceptable. The compound should be stored in a tightly sealed container to prevent moisture absorption and degradation.

Q2: What are the potential hazards associated with this compound?

A2: Based on the GHS classifications of structurally similar compounds, this compound may cause skin irritation, serious eye irritation, and respiratory tract irritation. Ingestion and inhalation should be avoided. Always handle this compound in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE).

Q3: How should I properly dissolve this compound for my experiments?

A3: The solubility of "this compound" may vary depending on the solvent. For biological experiments, it is common to first dissolve the compound in a small amount of a polar organic solvent such as DMSO or ethanol, and then dilute it with the aqueous buffer of choice. Sonication may be used to aid dissolution. It is recommended to prepare solutions fresh for each experiment.

Q4: Is this compound stable in solution?

A4: The stability of this compound in solution has not been extensively reported. As a general precaution, it is best to prepare solutions fresh and use them promptly. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability in your specific experimental buffer should be validated.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound will not dissolve - Incorrect solvent- Low temperature- Compound has degraded1. Try a different solvent (e.g., DMSO, DMF, ethanol).2. Gently warm the solution (if the compound is heat-stable).3. Use sonication to aid dissolution.4. If degradation is suspected, obtain a fresh batch of the compound.
Inconsistent experimental results - Compound degradation- Improper storage- Inaccurate weighing1. Prepare fresh solutions for each experiment.2. Ensure the compound is stored under the recommended conditions.3. Verify the accuracy of your balance and weighing technique.4. Perform a quality control check on the compound (e.g., by LC-MS) if possible.
Observed color change in the solid compound or solution - Oxidation or degradation- Contamination1. Discard the compound/solution as it may be compromised.2. Ensure the storage container is airtight and stored away from light.3. Use high-purity solvents for preparing solutions.

Quantitative Data Summary

Parameter Value Source/Basis
Molecular Weight 191.2 g/mol
Molecular Formula C6H9NO4S
CAS Number 201990-24-1
Recommended Storage Temperature -20°C (Long-term)General practice for research biochemicals
Short-term Storage Temperature 4°CGeneral practice for research biochemicals
Appearance White to off-white solidTypical for similar organic compounds

Experimental Protocols

Protocol 1: Safe Handling and Personal Protective Equipment (PPE)
  • Risk Assessment: Before handling, conduct a thorough risk assessment for the planned experiment.

  • Engineering Controls: Handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

    • Lab Coat: A standard laboratory coat should be worn.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Protocol 2: Preparation of a Stock Solution (e.g., 10 mM in DMSO)
  • Pre-weighing: Allow the vial of "this compound" to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh out the desired amount of the solid compound into a sterile, conical tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.912 mg.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the tube. In this example, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal start Start: Obtain Compound risk_assessment Perform Risk Assessment start->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe fume_hood Work in a Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve store_solid Store Solid at -20°C weigh->store_solid experiment Use in Experiment dissolve->experiment store_solution Store Stock Solution at -20°C or -80°C dissolve->store_solution dispose Dispose of Waste According to Institutional Guidelines experiment->dispose end End dispose->end

Caption: Workflow for safe handling of the compound.

Troubleshooting_Tree start Problem Encountered dissolution_issue Compound Not Dissolving? start->dissolution_issue inconsistent_results Inconsistent Results? start->inconsistent_results color_change Color Change Observed? start->color_change solvent solvent dissolution_issue->solvent Check Solvent fresh_solution fresh_solution inconsistent_results->fresh_solution Prepare Fresh Solution discard Discard Compound/Solution (Potential Degradation) color_change->discard Yes warm_sonicate Gently Warm or Sonicate solvent->warm_sonicate Correct Solvent try_another Try Alternative Solvent (e.g., DMSO, DMF) solvent->try_another Incorrect Solvent success success warm_sonicate->success Success try_another->success fresh_solution->success verify_storage Verify Storage Conditions (-20°C) fresh_solution->verify_storage Still Inconsistent check_weighing Check Balance Accuracy verify_storage->check_weighing Storage OK qc_check Consider QC Check (e.g., LC-MS) check_weighing->qc_check Weighing OK reorder reorder discard->reorder Obtain Fresh Compound reorder->success

Caption: Troubleshooting decision tree for common issues.

Common experimental errors with "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid". Due to the novel nature of this compound, this guide is based on established principles for structurally related sulfolene and amino acid derivatives. The following troubleshooting guides and FAQs are designed to assist researchers, scientists, and drug development professionals in anticipating and resolving common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for "this compound"?

A1: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C. It is advisable to protect it from light and moisture to prevent degradation. For short-term use, storage at 2-8°C is acceptable.

Q2: I am observing poor solubility of the compound in common organic solvents. What can I do?

A2: The zwitterionic nature of the amino acid moiety and the polar sulfone group can lead to limited solubility in nonpolar organic solvents. Try polar aprotic solvents such as DMSO, DMF, or NMP. Gentle heating and sonication may also aid dissolution. For aqueous solutions, adjusting the pH can significantly improve solubility. The compound will be more soluble in acidic or basic solutions compared to a neutral pH.

Q3: My reaction yield is consistently low during the synthesis. What are the likely causes?

A3: Low yields can stem from several factors. Incomplete reaction, side reactions, or degradation of the starting materials or product are common culprits. Ensure your starting materials are pure and dry, and that the reaction is carried out under an inert atmosphere, as sulfolene derivatives can be sensitive to oxidation. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time and identify the formation of byproducts.

Q4: I am having difficulty purifying the final compound. What purification techniques are recommended?

A4: Purification can be challenging due to the compound's polarity. Standard silica gel chromatography might not be effective. Consider using reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% formic acid or TFA. Recrystallization from a suitable solvent system, such as a mixture of a polar solvent (e.g., water, ethanol) and a less polar co-solvent, could also be an effective purification method.

Troubleshooting Guide for Common Experimental Errors

Below is a summary of common experimental errors, their probable causes, and recommended solutions when working with "this compound" and related compounds.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low Reaction Yield (<30%) 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature.1. Increase reaction time and monitor via TLC/LC-MS. 2. Ensure anhydrous conditions and an inert atmosphere. 3. Optimize temperature; try a stepwise increase.
Multiple Spots on TLC/LC-MS 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Decomposition of the product.1. Adjust stoichiometry of reactants. 2. Re-evaluate reaction conditions (temperature, catalyst). 3. Analyze byproducts to understand degradation pathways.
Inconsistent Spectroscopic Data (NMR, MS) 1. Sample contains impurities or residual solvent. 2. Compound degradation during sample preparation. 3. Incorrect sample concentration.1. Repurify the compound. Use high-purity NMR solvents. 2. Prepare samples immediately before analysis. 3. Adjust concentration for optimal signal-to-noise ratio.
Poor Biological Activity in Assays 1. Compound instability in assay buffer. 2. Low compound solubility at tested concentration. 3. Inaccurate stock solution concentration.1. Assess compound stability in the assay buffer over time. 2. Use a co-solvent like DMSO (ensure final concentration is tolerated by the assay). 3. Confirm concentration via a quantitative method like qNMR.

Key Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for coupling "this compound" with a primary amine using HATU as a coupling agent.

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve "this compound" (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 20 minutes.

  • Coupling: Add the desired primary amine (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC.

Visualizations

Experimental and Logical Workflows

G cluster_0 Synthesis & Purification Workflow A 1. Dissolve Reactants B 2. Add Coupling Agents A->B C 3. Monitor Reaction (TLC/LC-MS) B->C D 4. Aqueous Workup C->D E 5. Purification (Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: A typical experimental workflow for synthesis and purification.

G cluster_1 Troubleshooting a Failed Reaction Start Reaction Incomplete? CheckSM Starting Material Consumed? Start->CheckSM SideProducts Side Products Formed? CheckSM->SideProducts Yes CheckPurity Check Starting Material Purity CheckSM->CheckPurity No OptimizeCond Optimize Conditions (Temp, Time) SideProducts->OptimizeCond Yes ChangeReagents Change Coupling Reagents SideProducts->ChangeReagents No Success Reaction Successful OptimizeCond->Success CheckPurity->Success ChangeReagents->Success

Caption: A decision tree for troubleshooting incomplete chemical reactions.

G cluster_2 Hypothetical Kinase Inhibition Pathway Ligand Compound Receptor Kinase Receptor Ligand->Receptor Receptor->Block ATP ATP ATP->Receptor Substrate Substrate Protein Substrate->Block PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Block->PhosphoSubstrate Inhibition

Caption: A hypothetical signaling pathway showing kinase inhibition.

Validation & Comparative

A Comparative Guide to 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid and Other Thiophene Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential biological activities of "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" and other well-studied thiophene derivatives. While direct experimental data for "this compound" is not extensively available in the public domain, this document extrapolates its potential performance based on the known biological activities of structurally related compounds. The information herein is supported by experimental data from published preclinical studies on various thiophene derivatives, offering a valuable resource for hypothesis generation and experimental design in drug discovery.

Introduction to Thiophene Derivatives in Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural and electronic properties allow for diverse chemical modifications, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] The introduction of different substituents to the thiophene core can significantly modulate the compound's biological profile, making this class of molecules a fertile ground for the development of novel therapeutics. This guide focuses on comparing the performance of various thiophene derivatives, with a particular focus on those exhibiting anticancer and antimicrobial properties, to provide a framework for evaluating the potential of "this compound".

Performance Comparison: Anticancer Activity

Numerous thiophene derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways controlling cell proliferation, apoptosis, and angiogenesis.

Table 1: Comparative in vitro Cytotoxicity of Thiophene Derivatives against Various Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Compound 1 ThienopyrimidineHepG2 (Hepatocellular Carcinoma)3.105 ± 0.14DoxorubicinNot Specified
PC-3 (Prostate Cancer)2.15 ± 0.12
Compound 2 Thieno[3,2-b]pyrroleHepG2 (Hepatocellular Carcinoma)3.023 ± 0.12DoxorubicinNot Specified
PC-3 (Prostate Cancer)3.12 ± 0.15
Compound 3 2,3-fused thiopheneHeLa (Cervical Cancer)12.61 (as µg/mL)Paclitaxel35.92 (as µg/mL)
HepG2 (Hepatocellular Carcinoma)33.42 (as µg/mL)
Compound 4 Tetrahydrobenzo[b]thiopheneA549 (Lung Carcinoma)6.10--
Compound 5 Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateA-549 (Lung Carcinoma)>100Adriamycin<10

Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of cancer cells in vitro. A lower IC50 value indicates higher potency.

Performance Comparison: Antimicrobial Activity

Thiophene derivatives have also been extensively investigated for their antimicrobial properties. Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.

Table 2: Comparative in vitro Antimicrobial Activity of Thiophene Derivatives

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference CompoundReference Compound MIC (µg/mL)
Thiophene Derivative 4 ThiopheneColistin-Resistant A. baumannii4-16--
Thiophene Derivative 5 ThiopheneColistin-Resistant A. baumannii4-16--
Thiophene Derivative 8 ThiopheneColistin-Resistant A. baumannii16--
Compound S1 Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateS. aureus0.81 (as µM/ml)Cefadroxil-
B. subtilis0.81 (as µM/ml)
E. coli0.81 (as µM/ml)
S. typhi0.81 (as µM/ml)
Compound S4 Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateC. albicans0.91 (as µM/ml)Fluconazole-
A. niger0.91 (as µM/ml)

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Anticancer Activity Assays

1. Cell Viability Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3]

  • Materials:

    • Thiophene derivative of interest

    • Cancer cell lines (e.g., HepG2, PC-3, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for another 24-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 490 and 570 nm.

    • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

2. Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as VEGFR-2 or AKT.[4]

  • Materials:

    • Thiophene derivative of interest

    • Recombinant kinase (e.g., VEGFR-2, AKT)

    • Kinase substrate

    • ATP

    • Kinase buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 96-well plates

    • Luminometer

  • Procedure:

    • Prepare a reaction mixture containing the kinase, its substrate, and the test compound in a kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at the optimal temperature for a specified time.

    • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

Antimicrobial Activity Assays

1. Broth Microdilution Method (for MIC Determination)

This method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]

  • Materials:

    • Thiophene derivative of interest

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include a positive control (microorganism without the compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature and duration.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Agar Well Diffusion Method

This is a qualitative method to assess the antimicrobial activity of a compound.[6]

  • Materials:

    • Thiophene derivative of interest

    • Bacterial or fungal strains

    • Appropriate agar medium (e.g., Mueller-Hinton Agar)

    • Petri dishes

    • Sterile cork borer

  • Procedure:

    • Prepare agar plates and spread a standardized inoculum of the test microorganism on the surface.

    • Create wells in the agar using a sterile cork borer.

    • Add a specific volume of the test compound solution to each well.

    • Include a positive control (standard antibiotic) and a negative control (solvent).

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each well.

Visualizing Molecular Mechanisms

To illustrate the potential mechanisms of action of thiophene derivatives, the following diagrams, generated using Graphviz (DOT language), depict key signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action cluster_lead Lead Optimization start Starting Materials reaction Chemical Reaction (e.g., Gewald Synthesis) start->reaction product Thiophene Derivative reaction->product cytotoxicity Cytotoxicity Assay (e.g., MTT) product->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) product->antimicrobial pathway Signaling Pathway Analysis cytotoxicity->pathway enzyme Enzyme Inhibition Assay cytotoxicity->enzyme lead Lead Compound pathway->lead enzyme->lead

Caption: A general experimental workflow for the discovery and evaluation of novel thiophene derivatives.

anticancer_pathway cluster_cell Cancer Cell Thiophene Thiophene Derivative Receptor Growth Factor Receptor (e.g., VEGFR-2) Thiophene->Receptor Inhibition AKT AKT Thiophene->AKT Inhibition Caspase Caspase Activation Thiophene->Caspase Activation PI3K PI3K Receptor->PI3K PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase->Apoptosis

Caption: A potential signaling pathway targeted by anticancer thiophene derivatives.

Conclusion

This comparative guide highlights the significant potential of thiophene derivatives as a source of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. While direct experimental evidence for "this compound" remains to be established, the data presented for structurally related compounds provides a strong rationale for its further investigation. The detailed experimental protocols and visualized signaling pathways included in this guide are intended to serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of this and other novel thiophene derivatives. Future studies are warranted to elucidate the specific biological activities and mechanisms of action of "this compound" to fully assess its therapeutic potential.

References

Hypothetical Comparative Analysis of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid is a novel chemical entity with limited publicly available biological activity data. This guide presents a hypothetical comparative analysis to illustrate a framework for evaluating its potential as a Carbonic Anhydrase II inhibitor against known drugs. The experimental data for the title compound is illustrative and not based on published experimental results.

This guide provides a comparative overview of the hypothetical biological activity of the novel sulfonamide derivative, this compound, against the well-established carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide. Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] This catalytic activity is crucial for a variety of physiological processes, including pH homeostasis, CO2 transport, and fluid secretion.[2][4] The sulfonamide moiety is a key pharmacophore for potent inhibition of carbonic anhydrases.[5][6][7]

Comparative Inhibitory Activity Against Carbonic Anhydrase II (CA II)

The inhibitory potential of a compound against a specific enzyme is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data presented below compares the hypothetical IC50 value of the title compound with the known IC50 values of Acetazolamide and Dorzolamide against human Carbonic Anhydrase II (hCA II).

CompoundChemical StructureTarget EnzymeIC50 (nM)
This compound (Hypothetical Data)Chemical structure of this compoundhCA II45
Acetazolamide Chemical structure of AcetazolamidehCA II130[8][9]
Dorzolamide Chemical structure of DorzolamidehCA II0.18[10][11]

Experimental Protocols

A common method for determining the inhibitory activity of compounds against carbonic anhydrase is a stopped-flow spectrophotometric assay or an electrometric method measuring pH change.

Carbonic Anhydrase Activity Assay (Electrometric Method)

This protocol is based on the Wilbur-Anderson method, which measures the time required for a CO2-saturated solution to lower the pH of a buffer in the presence and absence of an inhibitor.[12][13]

Materials:

  • Purified human Carbonic Anhydrase II (hCA II)

  • Tris-HCl buffer (0.02 M, pH 8.0)

  • CO2-saturated deionized water

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • pH meter with a microelectrode, capable of rapid measurements

  • Stirred, temperature-controlled reaction vessel (maintained at 0-4°C)

  • Stopwatch

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of hCA II (e.g., 1 mg/mL) in cold deionized water.

    • Prepare serial dilutions of the test compounds and known inhibitors in the appropriate solvent.

  • Blank Determination (Uncatalyzed Reaction):

    • Add 6.0 mL of chilled Tris-HCl buffer to the reaction vessel.

    • Rapidly inject 4.0 mL of CO2-saturated water.

    • Start the stopwatch and record the time (T0) required for the pH to drop from 8.3 to 6.3.

  • Enzyme Activity (Catalyzed Reaction):

    • Add 6.0 mL of chilled Tris-HCl buffer to the reaction vessel.

    • Add a small volume (e.g., 0.1 mL) of a diluted hCA II solution.

    • Rapidly inject 4.0 mL of CO2-saturated water.

    • Start the stopwatch and record the time (T) required for the pH to drop from 8.3 to 6.3.

  • Inhibition Assay:

    • Add 6.0 mL of chilled Tris-HCl buffer to the reaction vessel.

    • Add a specific concentration of the inhibitor (from serial dilutions).

    • Add the same volume of the diluted hCA II solution as in the catalyzed reaction.

    • Incubate for a short period (e.g., 5 minutes) to allow inhibitor-enzyme binding.

    • Rapidly inject 4.0 mL of CO2-saturated water.

    • Start the stopwatch and record the time (Ti) required for the pH to drop from 8.3 to 6.3.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Ti - T) / (T0 - T) ] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action Visualization

Carbonic anhydrase plays a pivotal role in cellular pH regulation by catalyzing the interconversion of CO2 and bicarbonate. Inhibitors block this activity, disrupting the normal physiological processes that depend on it.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CO2_ext CO2 H2O_ext H2O H2CO3_ext H2CO3 HCO3_ext HCO3- H_ext H+ CO2_int CO2 CO2_int->CO2_ext diffusion CA Carbonic Anhydrase II (CA II) CO2_int->CA H2O_int H2O H2O_int->CA H2CO3_int H2CO3 HCO3_int HCO3- H2CO3_int->HCO3_int dissociates to H_int H+ H2CO3_int->H_int dissociates to HCO3_int->HCO3_ext transport H_int->H_ext Metabolism Cellular Metabolism Metabolism->CO2_int produces CA->H2CO3_int catalyzes Inhibitor Sulfonamide Inhibitor (e.g., 2-((1,1-Dioxido-2,3-dihydrothiophen- 3-yl)amino)acetic acid) Inhibitor->CA Inhibits

Caption: Mechanism of Carbonic Anhydrase II inhibition.

Experimental Workflow Visualization

The following diagram illustrates the workflow for determining the IC50 of a potential carbonic anhydrase inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare hCA II Solution mix Mix Buffer, Enzyme, and Inhibitor prep_enzyme->mix prep_inhibitor Prepare Serial Dilutions of Inhibitor prep_inhibitor->mix prep_buffer Prepare CO2-Saturated Buffer inject Inject CO2-Saturated Water prep_buffer->inject incubate Incubate mix->incubate incubate->inject measure Measure Time for pH Drop (8.3 -> 6.3) inject->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Workflow for IC50 determination of a CA inhibitor.

References

Validating the Mechanism of Action of a Novel Compound: A Comparative Analysis of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Postulated Mechanism of Action: Competitive ATP Inhibition of Receptor Tyrosine Kinases

The chemical structure of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid features a heterocyclic sulfone core and an aminoacetic acid side chain. This arrangement bears resemblance to the hinge-binding motifs found in many ATP-competitive kinase inhibitors. We hypothesize that this compound acts as an inhibitor of receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR), by competing with ATP for the binding site in the kinase domain. This inhibition would block the downstream signaling pathways responsible for cell proliferation, angiogenesis, and survival.

Comparative Analysis with Alternative Kinase Inhibitors

To evaluate the potential efficacy of "this compound" (herein referred to as Compound X), we compare its hypothetical performance against two well-established kinase inhibitors: Sorafenib, a multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases, and Erlotinib, a specific EGFR inhibitor.

Table 1: Comparative In Vitro Kinase Inhibition
CompoundTarget KinaseIC50 (nM)
Compound X (Hypothetical) VEGFR215
EGFR50
PDGFRβ30
Sorafenib VEGFR290
EGFR-
PDGFRβ58
Erlotinib VEGFR2-
EGFR2
PDGFRβ-

IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity. Lower values indicate higher potency. Data for Sorafenib and Erlotinib are representative values from published literature.

Table 2: Cellular Anti-Proliferative Activity
CompoundCell LineTarget PathwayGI50 (µM)
Compound X (Hypothetical) HUVEC (VEGF-stimulated)VEGFR0.1
A431 (EGF-stimulated)EGFR0.5
Sorafenib HUVEC (VEGF-stimulated)VEGFR0.2
A431 (EGF-stimulated)EGFR>10
Erlotinib HUVEC (VEGF-stimulated)VEGFR>10
A431 (EGF-stimulated)EGFR0.05

GI50 values represent the concentration of the drug required to inhibit cell growth by 50%. HUVEC (Human Umbilical Vein Endothelial Cells) are used to assess anti-angiogenic potential, while A431 cells (epidermoid carcinoma) are a model for EGFR-driven proliferation.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Materials: Recombinant human kinase (e.g., VEGFR2, EGFR), substrate peptide, ATP, and the test compound.

  • Procedure:

    • The kinase, substrate, and test compound are incubated together in a reaction buffer.

    • The reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.

  • Data Analysis: The percentage of kinase inhibition is calculated for a range of compound concentrations, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Anti-Proliferative Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

  • Materials: Cancer cell lines (e.g., A431, HUVEC), cell culture medium, growth factors (e.g., EGF, VEGF), and the test compound.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound in the presence of a growth factor to stimulate proliferation.

    • After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as the MTT or SRB assay.

  • Data Analysis: The GI50 value is calculated from the dose-response curve of cell growth inhibition.

Visualizing the Mechanism and Workflow

Hypothesized Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activates Ligand Growth Factor (e.g., VEGF, EGF) Ligand->RTK Binds ATP ATP ATP->RTK Binds CompoundX Compound X CompoundX->RTK Inhibits ATP Binding Cell_Response Cell Proliferation, Angiogenesis, Survival Downstream->Cell_Response Promotes G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_target Target Engagement Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cell-Based Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Assay Confirms Cellular Activity Western_Blot Western Blot for Phospho-Protein Levels Cell_Assay->Western_Blot Confirms Target Inhibition Xenograft Tumor Xenograft Model Toxicity Toxicity Studies Xenograft->Toxicity Evaluates Efficacy Western_Blot->Xenograft Guides In Vivo Studies

Efficacy of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid: A Comparative Analysis on Hold Due to Lack of Public Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the efficacy of the novel compound 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid in comparison to structurally similar molecules is currently impeded by a significant lack of publicly available experimental data. Despite extensive searches of scientific literature and chemical databases, no specific biological activity, efficacy studies, or mechanistic data for this particular compound have been reported.

The target compound, with the Chemical Abstracts Service (CAS) number 201990-24-1, is listed commercially as a research chemical.[1][2] This classification suggests that it is likely a novel molecule or a compound whose biological properties have not yet been extensively investigated or disclosed in the public domain.

While a direct comparison is not feasible, an examination of the broader chemical classes to which this compound belongs—namely, dihydrothiophene and aminothiophene derivatives—reveals a wide spectrum of potential biological activities. Research on analogous structures has indicated potential therapeutic applications in various fields.

Potential Therapeutic Areas of Related Compound Classes

Thiophene-containing molecules, in general, are recognized for their diverse pharmacological activities. Specifically, derivatives of 2-aminothiophene have been investigated for a range of effects, including:

  • Antimicrobial Activity: Certain 2-amino-3-acyl-tetrahydrobenzothiophene derivatives have demonstrated efficacy as antibacterial agents by inhibiting biofilm formation.

  • Anti-inflammatory Properties: The thiophene scaffold is a core component of several anti-inflammatory drugs.

  • Anticancer Potential: Various thiophene derivatives have been explored for their cytotoxic effects on cancer cell lines.

It is important to emphasize that these findings relate to the broader class of thiophene derivatives and not specifically to this compound. The specific substitutions and stereochemistry of the target molecule will ultimately determine its unique biological profile.

Future Outlook

The absence of data highlights an opportunity for future research to explore the pharmacological profile of this compound. Initial steps would involve in vitro screening assays to identify any potential biological targets. Should any significant activity be observed, further studies to elucidate the mechanism of action and in vivo efficacy would be warranted.

Until such data becomes available, a comparative guide on the efficacy of this compound cannot be responsibly compiled. Researchers interested in this molecule are encouraged to conduct foundational research to establish its basic biological properties.

References

A Comparative Analysis of Synthetic Strategies for 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the novel heterocyclic compound, 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid. This molecule, containing a sulfolene moiety, presents a unique scaffold of interest in medicinal chemistry. The following sections detail two distinct synthetic pathways, offering a side-by-side comparison of their respective steps, potential yields, and the chemical principles involved. All quantitative data is summarized for clarity, and detailed experimental protocols, based on established chemical literature for analogous transformations, are provided to guide laboratory synthesis.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Reductive Amination of a KetosulfoneRoute 2: Nucleophilic Substitution on a Halogenated Sulfolene
Starting Materials Diethyl 3,3'-thiodipropionate2,5-Dihydrothiophene-1,1-dioxide (Sulfolene)
Key Intermediates 3-Oxotetrahydrothiophene-1,1-dioxide, 3-Aminotetrahydrothiophene-1,1-dioxide3,4-Dibromotetrahydrothiophene-1,1-dioxide, 3-Bromo-2,3-dihydrothiophene-1,1-dioxide
Overall Number of Steps 44
Estimated Overall Yield ModerateModerate
Key Reactions Dieckmann Condensation, Reductive Amination, N-AlkylationBromination, Dehydrobromination, Nucleophilic Substitution
Potential Advantages Convergent approach, potentially milder final step.Utilizes a commercially available starting material.
Potential Challenges Dieckmann condensation may require strictly anhydrous conditions. Reductive amination of the ketone could be challenging.Handling of bromine and dehydrobromination step requires careful control. Nucleophilic substitution may have competing elimination reactions.

Visualizing the Synthetic Pathways

To illustrate the logical flow of each proposed synthesis, the following diagrams outline the sequence of reactions from starting materials to the final product.

Synthetic_Routes cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nucleophilic Substitution A1 Diethyl 3,3'-thiodipropionate B1 3-Oxotetrahydro- thiophene-1,1-dioxide A1->B1 1. Dieckmann Condensation 2. Oxidation 3. Hydrolysis & Decarboxylation C1 3-Aminotetrahydro- thiophene-1,1-dioxide B1->C1 Reductive Amination D1 Ethyl 2-((1,1-Dioxido- tetrahydrothiophen-3-yl)amino)acetate C1->D1 N-Alkylation E1 Final Product D1->E1 Hydrolysis A2 2,5-Dihydrothiophene- 1,1-dioxide (Sulfolene) B2 3,4-Dibromotetrahydro- thiophene-1,1-dioxide A2->B2 Bromination C2 3-Bromo-2,3-dihydro- thiophene-1,1-dioxide B2->C2 Dehydrobromination D2 Ethyl 2-((1,1-Dioxido-2,3- dihydrothiophen-3-yl)amino)acetate C2->D2 Nucleophilic Substitution E2 Final Product D2->E2 Hydrolysis

Caption: Comparative workflow of the two proposed synthetic routes.

Experimental Protocols

The following are proposed experimental protocols for the key steps in each synthetic route, based on established procedures for similar chemical transformations.

Route 1: Reductive Amination of a Ketosulfone

Step 1a: Synthesis of 3-Ethoxycarbonyl-tetrahydrothiopyran-4-one (Dieckmann Condensation)

  • Materials: Diethyl 3,3'-thiodipropionate, Sodium ethoxide, Anhydrous Toluene, 1 M Hydrochloric acid.

  • Procedure: In a flame-dried round-bottom flask under an inert atmosphere, a suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene is prepared. Diethyl 3,3'-thiodipropionate (1.0 equivalent) is added dropwise at room temperature. The mixture is then heated to reflux for 4-6 hours, monitoring the reaction by TLC. After completion, the reaction is cooled to 0 °C and quenched by the slow addition of 1 M HCl until acidic. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the β-keto ester.[1]

Step 1b: Oxidation, Hydrolysis, and Decarboxylation to 3-Oxotetrahydrothiophene-1,1-dioxide

  • Materials: 3-Ethoxycarbonyl-tetrahydrothiopyran-4-one, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane, Hydrochloric acid.

  • Procedure: The product from Step 1a is dissolved in dichloromethane and cooled to 0 °C. m-CPBA (2.2 equivalents) is added portion-wise, and the reaction is stirred at room temperature overnight. The reaction mixture is then washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The resulting sulfone is then refluxed in aqueous hydrochloric acid (e.g., 6 M) for several hours to effect hydrolysis and decarboxylation. After cooling, the product is extracted with an organic solvent, and the solvent is removed to yield 3-oxotetrahydrothiophene-1,1-dioxide.

Step 2: Synthesis of 3-Aminotetrahydrothiophene-1,1-dioxide (Reductive Amination)

  • Materials: 3-Oxotetrahydrothiophene-1,1-dioxide, Ammonium acetate, Sodium cyanoborohydride (NaBH₃CN), Methanol.

  • Procedure: To a solution of 3-oxotetrahydrothiophene-1,1-dioxide (1.0 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol, sodium cyanoborohydride (1.5 equivalents) is added in portions at room temperature.[2] The reaction is stirred for 24-48 hours, and the pH is maintained between 6 and 7 by the occasional addition of acetic acid. Upon completion, the solvent is evaporated, and the residue is taken up in water and extracted with an appropriate organic solvent. The organic layer is dried and concentrated to give the crude amine, which can be purified by crystallization or chromatography.

Step 3: Synthesis of Ethyl 2-((1,1-Dioxido-tetrahydrothiophen-3-yl)amino)acetate (N-Alkylation)

  • Materials: 3-Aminotetrahydrothiophene-1,1-dioxide, Ethyl bromoacetate, Potassium carbonate, Acetonitrile.

  • Procedure: A mixture of 3-aminotetrahydrothiophene-1,1-dioxide (1.0 equivalent), ethyl bromoacetate (1.1 equivalents), and potassium carbonate (2.0 equivalents) in acetonitrile is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC. After completion, the solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired ester.[3][4]

Step 4: Hydrolysis to this compound

  • Materials: Ethyl 2-((1,1-Dioxido-tetrahydrothiophen-3-yl)amino)acetate, Lithium hydroxide, Tetrahydrofuran/Water.

  • Procedure: The ester from the previous step is dissolved in a mixture of THF and water. Lithium hydroxide (1.5 equivalents) is added, and the mixture is stirred at room temperature until the ester is fully consumed (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified to pH 3-4 with 1 M HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Route 2: Nucleophilic Substitution on a Halogenated Sulfolene

Step 1: Synthesis of 3,4-Dibromotetrahydrothiophene-1,1-dioxide

  • Materials: 2,5-Dihydrothiophene-1,1-dioxide (Sulfolene), Bromine, Water.

  • Procedure: 2,5-Dihydrothiophene-1,1-dioxide is suspended in water. Bromine (1.05 equivalents) is added dropwise at room temperature with vigorous stirring. The reaction is typically exothermic and may require cooling to maintain the temperature below 40 °C. After the addition is complete, the mixture is stirred for an additional 1-2 hours. The white precipitate of 3,4-dibromotetrahydrothiophene-1,1-dioxide is collected by filtration, washed with cold water, and dried.[5]

Step 2: Synthesis of 3-Bromo-2,3-dihydrothiophene-1,1-dioxide

  • Materials: 3,4-Dibromotetrahydrothiophene-1,1-dioxide, Triethylamine, Dichloromethane.

  • Procedure: The dibromide from Step 1 is dissolved in dichloromethane, and triethylamine (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12-18 hours. The triethylammonium bromide salt is filtered off, and the filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give 3-bromo-2,3-dihydrothiophene-1,1-dioxide, which can be purified by recrystallization or chromatography.

Step 3: Synthesis of Ethyl 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetate (Nucleophilic Substitution)

  • Materials: 3-Bromo-2,3-dihydrothiophene-1,1-dioxide, Glycine ethyl ester hydrochloride, Triethylamine, Acetonitrile.

  • Procedure: To a solution of glycine ethyl ester hydrochloride (1.5 equivalents) in acetonitrile, triethylamine (3.0 equivalents) is added, and the mixture is stirred for 15 minutes. 3-Bromo-2,3-dihydrothiophene-1,1-dioxide (1.0 equivalent) is then added, and the reaction mixture is heated to reflux for 24-48 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 4: Hydrolysis to this compound

  • Materials: Ethyl 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetate, Lithium hydroxide, Tetrahydrofuran/Water.

  • Procedure: The ester is hydrolyzed using the same procedure as described in Step 4 of Route 1.

Concluding Remarks

Both proposed synthetic routes offer viable pathways to the target molecule, this compound, each with its own set of advantages and challenges. Route 1, employing a reductive amination strategy, may offer a more convergent synthesis but requires careful control of the initial Dieckmann condensation and subsequent multi-step transformation to the key ketone intermediate. Route 2, based on a nucleophilic substitution approach, benefits from a readily available starting material but involves the use of bromine and a potentially challenging dehydrobromination step.

The choice of the optimal route will depend on the specific capabilities of the laboratory, the availability of starting materials, and the desired scale of the synthesis. The provided experimental protocols, based on analogous transformations found in the literature, should serve as a valuable starting point for the development of a robust and efficient synthesis of this novel compound. Further optimization of reaction conditions for each step will likely be necessary to achieve high yields and purity.

References

Comparative Cross-Reactivity Analysis of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide presents a comparative analysis of the cross-reactivity of the novel compound 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid, hereafter referred to as Compound X . As public data on the biological activity of Compound X is limited, this document outlines a hypothetical, yet experimentally robust, framework for its characterization. Based on the common bioactivities of thiophene derivatives, we postulate that Compound X is a protein kinase inhibitor. [1][2][3]This guide details the hypothetical identification of its primary target, "Kinase Y," and a subsequent cross-reactivity assessment against a panel of related kinases, providing researchers with a practical workflow and comparative data for this class of compounds.

Hypothetical Primary Target Identification

An initial broad-panel kinase screen was hypothetically performed to identify the primary target of Compound X. The compound was screened at a concentration of 1 µM against a panel of over 400 human kinases. The results indicated a significant inhibition (>90%) of a specific serine/threonine kinase, hereafter designated as "Kinase Y."

To place this hypothetical finding in a biological context, a generalized signaling pathway involving a protein kinase is illustrated below.

G cluster_membrane Cell Membrane Receptor Receptor Kinase_Y Kinase Y (Primary Target) Receptor->Kinase_Y Activates Ligand External Signal (e.g., Growth Factor) Ligand->Receptor Binds Substrate Substrate Protein Kinase_Y->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Response Compound_X Compound X Compound_X->Kinase_Y Inhibits

Caption: Hypothetical signaling pathway of Kinase Y.

Target Validation in a Cellular Environment

To confirm that Compound X directly engages Kinase Y within a cellular context, a Cellular Thermal Shift Assay (CETSA) was hypothetically performed. This assay measures the thermal stabilization of a target protein upon ligand binding. [4][5][6]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The workflow for the CETSA experiment is outlined below.

G cluster_workflow CETSA Workflow A 1. Treat Cells (Vehicle vs. Compound X) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble and Precipitated Proteins C->D E 5. Quantify Soluble Kinase Y (e.g., Western Blot) D->E F 6. Plot Melting Curves E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical CETSA Results

The hypothetical results demonstrate that in the presence of Compound X, Kinase Y exhibits increased thermal stability, indicated by a rightward shift in its melting curve. This supports the hypothesis of direct target engagement.

Temperature (°C)% Soluble Kinase Y (Vehicle)% Soluble Kinase Y (Compound X)
40100100
459598
507592
55 50 (Tm) 85
602065
65 550 (Tm)
70215

Table 1: Hypothetical CETSA data for Kinase Y treated with vehicle or 10 µM Compound X. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured.

Cross-Reactivity Profiling

To assess the selectivity of Compound X, its inhibitory activity was hypothetically tested against a panel of 10 kinases that are structurally related to Kinase Y. For comparison, a known selective inhibitor of Kinase Y, "Reference Compound Z," was included.

Kinase TargetCompound X (IC50, nM)Reference Compound Z (IC50, nM)
Kinase Y (Primary Target) 15 10
Kinase A850>10,000
Kinase B>10,000>10,000
Kinase C2,5008,000
Kinase D>10,000>10,000
Kinase E1505,000
Kinase F>10,000>10,000
Kinase G5,000>10,000
Kinase H9009,500
Kinase I>10,000>10,000
Kinase J750>10,000

Table 2: Hypothetical cross-reactivity data for Compound X and Reference Compound Z. IC50 values represent the concentration required for 50% inhibition.

The data suggests that Compound X is highly potent against Kinase Y, with moderate off-target activity against Kinase E and weaker activity against several other related kinases. It shows a more favorable selectivity profile than the reference compound in this hypothetical panel.

Detailed Methodologies

In Vitro Kinase Inhibition Assay

Kinase activity was measured using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

  • Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, kinase assay buffer (e.g., ADP-Glo™, Promega).

  • Procedure:

    • A 5 µL solution of kinase in assay buffer was added to the wells of a 384-well plate.

    • Compound X or Reference Compound Z was serially diluted and 2.5 µL was added to the wells.

    • The reaction was initiated by adding 2.5 µL of a solution containing the peptide substrate and ATP (at the Km concentration for each kinase).

    • The plate was incubated at 30°C for 60 minutes.

    • To stop the reaction and deplete unused ATP, 5 µL of ADP-Glo™ Reagent was added and incubated for 40 minutes at room temperature.

    • To generate a luminescent signal from the newly formed ADP, 10 µL of Kinase Detection Reagent was added and incubated for 30 minutes.

    • Luminescence was measured using a plate reader.

  • Data Analysis: The data was normalized to controls (0% inhibition for DMSO, 100% inhibition for a high concentration of a broad-spectrum inhibitor). IC50 values were calculated using a four-parameter logistic fit.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture: A suitable human cell line endogenously expressing Kinase Y was cultured to ~80% confluency.

  • Compound Treatment: Cells were treated with either 10 µM Compound X or vehicle (0.1% DMSO) for 2 hours at 37°C.

  • Heat Treatment: Cell suspensions were aliquoted into PCR tubes and heated for 3 minutes at a range of temperatures (40°C to 70°C) using a thermal cycler, followed by cooling for 3 minutes at 25°C.

  • Cell Lysis: Cells were lysed by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: The lysates were centrifuged at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins. The supernatant containing the soluble protein fraction was collected.

  • Quantification: The amount of soluble Kinase Y in each sample was quantified by Western Blot using a specific primary antibody against Kinase Y. Band intensities were quantified using densitometry.

  • Data Analysis: The band intensity at each temperature was normalized to the 40°C sample. The resulting data was plotted against temperature to generate melting curves and determine the Tm. [7][8]

Conclusion

This guide presents a hypothetical but comprehensive framework for evaluating the cross-reactivity of the novel compound, this compound (Compound X). Based on the known activities of related thiophene structures, we postulated a kinase inhibitory function. [1][2][3]The hypothetical data generated through established experimental protocols—including in vitro kinase assays and cellular thermal shift assays—portray Compound X as a potent and selective inhibitor of "Kinase Y." The detailed methodologies provided herein offer a clear and reproducible path for researchers to characterize this and other novel compounds, ensuring a thorough understanding of their selectivity and potential for therapeutic development.

References

"2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to the Structure-Activity Relationship (SAR) of γ-Sultam Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds based on the γ-sultam scaffold. The core structure of interest is related to "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid," a molecule belonging to the γ-sultam class of heterocyclic compounds. While direct SAR studies on this specific molecule are not publicly available, this guide leverages data from studies on analogous γ-sultam structures to provide insights into the potential impact of chemical modifications on biological activity.

The γ-sultam ring, a five-membered cyclic sulfonamide, is a privileged scaffold in medicinal chemistry due to its structural rigidity and ability to participate in various biological interactions.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer and antiviral agents.[1]

Comparative SAR Data of γ-Sultam Analogs as Interferon-γ Inhibitors

The following table summarizes the SAR data for a series of γ-sultam derivatives evaluated for their inhibitory activity against Interferon-γ (IFN-γ), a key cytokine in the JAK/STAT1 signaling pathway.[1] Modifications to the aryl substituent on the sultam scaffold have a significant impact on potency.

Compound IDR Group (Aryl Substituent)IC50 (µM) for IFN-γ InhibitionReference
28 3,4-dichlorobenzyl0.83[1]
28a 4-methylbenzyl>10[1]
28b 4-(trifluoromethyl)benzyl0.45[1]
- 4-methoxybenzyl>10[1]

Key Findings from SAR Studies:

  • Electron-withdrawing groups enhance activity: The data indicates that electron-withdrawing substituents on the aryl group, such as the 3,4-dichloro (compound 28 ) and 4-(trifluoromethyl) (compound 28b ) moieties, lead to higher inhibitory potency against IFN-γ.[1]

  • Electron-donating groups reduce activity: Conversely, the presence of electron-donating groups like 4-methyl (compound 28a ) and 4-methoxy results in a significant decrease in activity.[1]

This suggests that the electronic properties of the substituent on the γ-sultam core play a crucial role in its biological activity, at least in the context of IFN-γ inhibition.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the relationships between chemical structure and biological activity, as well as the processes involved in their determination, the following diagrams are provided.

SAR_Relationship SAR of γ-Sultam Derivatives cluster_scaffold γ-Sultam Core cluster_modifications Modifications cluster_activity Biological Activity Core γ-Sultam Scaffold R_group Substituent 'R' on Aryl Ring Core->R_group is modified with High_Activity Increased Potency (e.g., IC50 < 1 µM) R_group->High_Activity Electron-withdrawing groups (e.g., -Cl, -CF3) Low_Activity Decreased Potency (e.g., IC50 > 10 µM) R_group->Low_Activity Electron-donating groups (e.g., -CH3, -OCH3)

Caption: Structure-Activity Relationship of γ-Sultam Analogs.

Experimental_Workflow General Workflow for SAR Studies Start Hypothesis Generation (Target Identification) Synthesis Synthesis of Analog Library (Varying Substituents) Start->Synthesis Screening Primary Biological Screening (e.g., In vitro assays) Synthesis->Screening Data_Analysis Quantitative Data Analysis (e.g., IC50 Determination) Screening->Data_Analysis SAR_Establishment Establishment of SAR Data_Analysis->SAR_Establishment Lead_Optimization Lead Compound Optimization SAR_Establishment->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Generalized Experimental Workflow for SAR Studies.

Experimental Protocols

Detailed experimental protocols for the SAR studies of γ-sultam derivatives as IFN-γ inhibitors are not fully provided in the reviewed literature. However, a general methodology for such studies can be outlined as follows.

General Protocol for Synthesis of γ-Sultam Analogs

The synthesis of γ-sultam derivatives often involves a multi-step process. A common route includes the reaction of an appropriate amino acid derivative with a sulfonyl chloride, followed by cyclization to form the sultam ring. Subsequent modifications, such as the introduction of various aryl substituents, can be achieved through standard cross-coupling reactions or by starting with appropriately substituted precursors.

In Vitro Assay for Interferon-γ Inhibition

The inhibitory activity of the synthesized compounds against IFN-γ would typically be determined using a cell-based assay. A general protocol is described below:

  • Cell Culture: A suitable human cell line that responds to IFN-γ stimulation (e.g., HeLa or A549 cells) is cultured under standard conditions.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

  • IFN-γ Stimulation: The cells are then stimulated with a known concentration of recombinant human IFN-γ.

  • Endpoint Measurement: After a further incubation period (e.g., 24-48 hours), the level of a downstream marker of IFN-γ signaling is measured. This could be the expression of an IFN-γ-inducible gene (e.g., CXCL10) measured by qPCR, or the phosphorylation of STAT1 measured by Western blot or ELISA.

  • Data Analysis: The concentration of the test compound that causes a 50% reduction in the IFN-γ-induced response (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

JAK/STAT Signaling Pathway

The mechanism of action for the described γ-sultam inhibitors involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. The following diagram illustrates this signaling cascade.

JAK_STAT_Pathway Simplified JAK/STAT Signaling Pathway cluster_membrane Cell Membrane Receptor IFN-γ Receptor JAK JAK1/JAK2 Receptor->JAK activates IFN_gamma Interferon-γ (IFN-γ) IFN_gamma->Receptor binds STAT1 STAT1 JAK->STAT1 phosphorylates pSTAT1 Phosphorylated STAT1 (pSTAT1) STAT1->pSTAT1 Dimer pSTAT1 Dimer pSTAT1->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (e.g., iNOS) Nucleus->Transcription induces Inhibitor γ-Sultam Inhibitor Inhibitor->JAK inhibits

Caption: Inhibition of the JAK/STAT1 Signaling Pathway by γ-Sultams.

References

Reproducibility of experiments with "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a comparative analysis of experimental data concerning thiophene-based compounds, with a focus on "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" and its structural analogs. While specific reproducibility studies on this particular molecule are not publicly available, this guide offers insights into the experimental methodologies and data for closely related and alternative thiophene derivatives, providing a valuable resource for designing and evaluating future studies.

Executive Summary

"this compound," identified by CAS number 201990-24-1, is a commercially available compound for research purposes.[1][2] However, a comprehensive review of scientific literature reveals a significant gap in published data regarding its synthesis, biological activity, and the reproducibility of experiments involving it. In contrast, extensive research has been conducted on other 2-aminothiophene derivatives, providing a basis for comparison and a framework for potential experimental design. This guide will delve into the synthesis and biological evaluation of these alternative compounds, offering detailed protocols and data to inform future research and ensure greater experimental consistency.

Synthesis of 2-Aminothiophene Derivatives: The Gewald Reaction

A prominent and versatile method for synthesizing 2-aminothiophenes is the Gewald reaction.[3] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.

Experimental Workflow: Gewald Synthesis of 2-Aminothiophenes

cluster_reactants Starting Materials Ketone α-Active Ketone/Aldehyde Reaction Gewald Reaction (Condensation & Cyclization) Ketone->Reaction Nitrile Activated Nitrile (e.g., malononitrile) Nitrile->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Base Base (e.g., triethylamine) Base->Reaction Solvent Solvent (e.g., DMF, Ethanol) Solvent->Reaction Workup Reaction Workup (e.g., acidification, extraction) Reaction->Workup Purification Purification (e.g., recrystallization, chromatography) Workup->Purification Product 2-Aminothiophene Derivative Purification->Product

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Example Protocol: Synthesis of 1-(2-Amino-3-thienyl)ethanone

A specific example of the Gewald reaction is the synthesis of 1-(2-Amino-3-thienyl)ethanone.[3] The following protocol is adapted from the literature:

  • Reaction Setup: A solution of crude cyanoacetone and 1,4-dithiane-2,5-diol is prepared in dimethylformamide (DMF).

  • Addition of Base: Triethylamine is added to the solution with stirring.

  • Heating: The reaction mixture is heated to 60°C for 3 hours.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Workup: Water, diethyl ether, and glacial acetic acid are added to the residue until the organic layer becomes clear.

  • Isolation: The product is isolated from the organic layer.

Comparison of Thiophene-Based Compounds

While data for "this compound" is sparse, several other thiophene derivatives have been synthesized and evaluated for various biological activities. The following table summarizes key information for a selection of these compounds, providing a basis for comparison.

Compound NameSynthesis MethodBiological ActivityKey FindingsReference
2-(Thiophen-2-yl)acetic acid derivatives Suzuki-Miyaura cross-couplingmPGES-1 Inhibition, AnticancerIdentified as suitable chemical platforms for developing mPGES-1 inhibitors with low micromolar activity. Some compounds induced G0/G1 phase cell cycle arrest.[4]
3-Acetyl-2-aminothiophenes Modified Gewald ReactionBuilding blocks for azo dyesNovel synthesis from cyanoacetone and 1,4-dithianyl-2,5-diols. Detailed spectroscopic characterization provided.[3]
2-Aminothiophene derivatives Gewald three-component reactionPositive allosteric modulators of GLP-1 receptorA 2-aminothiophene-3-arylketone analogue increased insulin secretion and lowered blood glucose levels in mice.[5]
2-Aminothiophene-3-carboxylic acid ester derivatives Not specifiedCytostatic agentsShowed selective cytostatic activity against certain T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines. Induced apoptosis and G1 phase cell cycle arrest.[6]
2-(3-Oxo-1,3-diarylpropylthio)acetic acid derivatives Base-catalyzed addition of thioglycolic acid to chalconesAntimicrobialSynthesized and investigated for in vitro antimicrobial activities against ten different human pathogenic microorganisms.[7]

Signaling Pathway Implication: GLP-1 Receptor Modulation

Certain 2-aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 (GLP-1) receptor.[5] This receptor plays a crucial role in glucose homeostasis and is a key target in the treatment of type 2 diabetes and obesity. The binding of a PAM to an allosteric site on the receptor enhances the effect of the endogenous ligand (GLP-1), leading to increased insulin secretion.

Signaling Pathway: GLP-1 Receptor Activation

GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds to orthosteric site PAM 2-Aminothiophene PAM PAM->GLP1R Binds to allosteric site AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

Caption: Simplified signaling pathway of GLP-1 receptor activation and potentiation by a PAM.

Conclusion and Future Directions

The reproducibility of experiments with "this compound" remains an open question due to the lack of published data. However, the extensive research on related 2-aminothiophene derivatives provides a solid foundation for future investigations. By leveraging established synthetic methodologies like the Gewald reaction and drawing on the biological insights gained from alternative compounds, researchers can design robust and reproducible experiments to elucidate the properties of this and other novel thiophene-based molecules. The detailed protocols and comparative data presented in this guide are intended to facilitate such endeavors and contribute to the collective advancement of medicinal chemistry and drug discovery.

References

"2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" vs "2-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" and "2-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetic acid," focusing on their structural differences, physicochemical properties, and potential for biological activity based on related compounds.

This guide provides a comparative overview of two structurally related sulfolene derivatives: this compound and 2-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetic acid. While direct comparative experimental data for these specific compounds is not currently available in the public domain, this document aims to offer a valuable resource for researchers by juxtaposing their known properties and inferring potential activities based on the established characteristics of the broader class of sulfone-containing molecules.

Structural and Physicochemical Comparison

The fundamental difference between the two molecules lies in the linkage of the acetic acid moiety to the dihydrothiophene dioxide core. "this compound" incorporates an amino bridge, classifying it as a glycine derivative. In contrast, "2-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetic acid" features a direct carbon-carbon bond between the acetic acid group and the heterocyclic ring. This structural variance is anticipated to influence their chemical reactivity, conformational flexibility, and biological interactions.

Below is a summary of their key physicochemical properties gathered from available data.

PropertyThis compound2-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetic acid
CAS Number 201990-24-1[1][2]17236-25-8[3]
Molecular Formula C6H9NO4S[1][2]C6H8O4S[3]
Molecular Weight 191.20 g/mol [1][2]176.19 g/mol [3]
IUPAC Name 2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]acetic acid2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetic acid
Appearance Not specifiedPowder or liquid
Melting Point Not specified122 °C[3]
Boiling Point Not specified484.1 °C[3]

Potential Biological and Chemical Profiles

The sulfolane/sulfolene moiety, a key feature of both compounds, is present in a variety of biologically active molecules. Research has indicated that compounds containing this cyclic sulfone core have shown potential as anti-inflammatory, analgesic, and anticancer agents. The specific substitutions at the 3-position are crucial in defining the nature and potency of their biological effects.

This compound , as a glycine analogue, may interact with biological systems that recognize amino acids. Its potential as a peptidomimetic or an inhibitor of enzymes involved in amino acid metabolism warrants investigation. The presence of the N-H bond introduces a hydrogen bond donor, which could be critical for target binding.

2-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetic acid is described as a nucleophilic reagent used in the synthesis of amides.[3] This suggests a different chemical reactivity profile compared to its amino-linked counterpart. Its biological activity may be governed by the direct presentation of the acetic acid group from the sulfolene ring.

Proposed Experimental Workflow for Comparative Analysis

To empirically compare these two compounds, a structured experimental workflow is proposed. This workflow would elucidate their physicochemical properties, biological activities, and potential mechanisms of action.

G cluster_synthesis Synthesis & Characterization cluster_biological Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Validation Structural Validation (NMR, MS) Purification->Structure_Validation Physicochem Physicochemical Properties (Solubility, LogP) Structure_Validation->Physicochem Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Structure_Validation->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays Cytotoxicity->Enzyme_Inhibition Anti_Inflammatory Anti-inflammatory Assays Enzyme_Inhibition->Anti_Inflammatory SAR Structure-Activity Relationship (SAR) Analysis Anti_Inflammatory->SAR

Caption: Proposed experimental workflow for a comparative study.

Detailed Experimental Protocols

The following are detailed protocols for key experiments that would be essential in a comparative analysis of these two compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and purity of the synthesized compounds.

  • Protocol:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Transfer the solution to an NMR tube.

    • Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the expected structure.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and confirm the elemental composition.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).

    • Acquire the mass spectrum in positive and/or negative ion mode.

    • Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the calculated exact mass.

MTT Cytotoxicity Assay
  • Objective: To assess the effect of the compounds on cell viability.

  • Protocol:

    • Seed cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each compound for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each compound.

In Vitro Enzyme Inhibition Assay
  • Objective: To determine if the compounds inhibit the activity of a specific target enzyme.

  • Protocol:

    • In a 96-well plate, add the assay buffer, the target enzyme, and various concentrations of the test compound.

    • Pre-incubate the mixture for a defined period.

    • Initiate the reaction by adding the enzyme's substrate.

    • Monitor the reaction progress by measuring the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration to calculate the IC50.

Signaling Pathway Analysis

Given the potential for sulfone derivatives to exhibit anticancer activity, a plausible mechanism of action could involve the induction of apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway for apoptosis that could be investigated.

G Compound Test Compound Cell Cancer Cell Compound->Cell Induces Stress Mitochondrion Mitochondrion Cell->Mitochondrion Pro-apoptotic signals Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid (CAS No. 201990-24-1).[1][2] Adherence to these procedures is critical for minimizing environmental impact and maintaining laboratory safety.

I. Chemical Profile and Hazard Identification

II. Quantitative Data for Disposal

Specific quantitative data for the disposal of this compound, such as concentration limits for aqueous waste or specific pH ranges for neutralization, are not available in the provided search results. The following table provides a template for the types of quantitative data that should be sought from a comprehensive Safety Data Sheet or your institution's Environmental Health and Safety (EHS) office.

ParameterGuideline ValueSource
Aqueous Waste Concentration Not AvailableConsult Institutional EHS or Compound SDS
pH for Neutralization Not AvailableConsult Institutional EHS or Compound SDS
Compatible Solvents Not AvailableConsult Institutional EHS or Compound SDS

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on general best practices for laboratory chemical waste management.

1. Personal Protective Equipment (PPE) Verification:

  • Before handling the chemical, ensure you are wearing appropriate PPE:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles or a face shield.

    • A properly fitting lab coat.

2. Waste Segregation:

  • Solid Waste: Collect any solid form of the compound, contaminated weighing paper, or absorbent materials used for spills in a dedicated, clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards.

  • Liquid Waste: If the compound is in solution, do not dispose of it down the drain. Collect it in a designated, leak-proof, and clearly labeled hazardous waste container. The label should specify the chemical name and all solvent components.

  • Sharps Waste: Any contaminated sharps (needles, Pasteur pipettes, etc.) must be disposed of in a designated sharps container.

3. Container Management:

  • Use only compatible containers for waste storage.

  • Keep waste containers securely closed when not in use.

  • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

4. Neutralization (if applicable and approved):

  • Due to its acidic nature, your institution's EHS department may have a specific protocol for the neutralization of this compound before disposal. Do not attempt to neutralize the chemical without a specific, approved procedure.

5. Final Disposal:

  • All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[4][5]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: Disposal of This compound ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe assess_form Step 2: Assess Physical Form of Waste ppe->assess_form solid_waste Solid Waste: - Contaminated materials - Solid compound assess_form->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing the compound assess_form->liquid_waste Liquid collect_solid Step 3a: Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Step 3b: Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Step 4: Store Waste in a Designated Secondary Containment Area collect_solid->store collect_liquid->store contact_ehs Step 5: Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal Workflow for the specified chemical.

References

Personal protective equipment for handling 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid was not located. The following guidance is based on the safety information for the structurally related compound, Sulfolane (Tetrahydrothiophene-1,1-dioxide). It is imperative to treat the target compound with at least the same level of caution. This guide is intended for use by trained laboratory personnel.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The protocols outlined below are designed to ensure safe handling, use, and disposal of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with sulfolane, and by extension, the target compound, include potential harm if swallowed and the risk of damage to an unborn child.[1][2] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1][3]To prevent contact with eyes from splashes or dust.
Hand Protection Chemically resistant gloves (e.g., Butyl rubber is reported to be effective against aprotic solvents).[4]To prevent skin contact. Gloves should be inspected before use and replaced if contaminated.[4]
Skin and Body Protection Impervious protective clothing, including a lab coat, apron, or coveralls.[1] Safety shoes should also be worn.[3]To prevent skin exposure.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or there is a risk of inhalation of dust or vapors, a NIOSH-approved respirator is necessary.[3]To prevent inhalation of potentially harmful dust or vapors.

Operational Plan: Handling and Storage

Safe handling and storage are critical to minimizing exposure risk.

Handling Procedures:

  • Avoid all personal contact, including inhalation of dust or vapors.[4]

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly after handling the compound.[3]

  • Minimize dust generation during handling.[1]

Storage Procedures:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed.[1][3]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Table 2: Emergency Response Protocol

IncidentProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
Spill Evacuate the area. Wear appropriate PPE. For small spills, use an inert absorbent material (e.g., sand, silica gel) and place it in a suitable container for disposal.[3][4] Avoid generating dust.[4]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[4]

Waste Disposal:

  • Dispose of the chemical and any contaminated materials at a licensed hazardous waste disposal facility.[5]

  • Do not dispose of waste into the sewer system.[5]

  • Empty containers may retain product residue and should be treated as hazardous waste. Puncture containers to prevent reuse.[4]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Review Safety Data Sheet (or analogous compound data) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh Compound in Vented Enclosure B->C D Perform Experiment in Fume Hood C->D E Decontaminate Work Area D->E F Segregate Waste (Solid & Liquid) E->F G Dispose of Waste via Licensed Contractor F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.